FT001
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H29N3O4S |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
1-[(2S)-4-(cyclopropanecarbonyl)-6-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-methyl-2,3-dihydroquinoxalin-1-yl]ethanone |
InChI |
InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1 |
Clave InChI |
BRFIYWZYWCKGBC-KRWDZBQOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BET Inhibitors
Disclaimer: Initial searches for a specific Bromodomain and Extra-Terminal (BET) inhibitor designated "FT001" did not yield specific public domain data. Therefore, this guide provides a comprehensive overview of the core mechanism of action for the broader class of BET inhibitors, drawing upon data from well-characterized research compounds such as JQ1 and OTX015. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Epigenetic Reader Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators.[1] They act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[1][2] This interaction is mediated by their two tandem bromodomains, BD1 and BD2.[3]
Once bound to acetylated chromatin, BET proteins, particularly the well-studied BRD4, serve as scaffolding proteins. They recruit and activate key transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb) complex.[2] The P-TEFb complex then phosphorylates RNA Polymerase II, promoting the release of paused transcripts and enhancing transcriptional elongation.[2] This process is vital for the expression of genes involved in cell cycle progression and proliferation, including major oncogenes.[3]
BET inhibitors are small molecules that function through competitive antagonism.[1] They are designed to mimic the structure of acetylated lysine and bind reversibly to the hydrophobic acetyl-lysine binding pocket within the bromodomains of BET proteins.[4] This competitive binding physically displaces BET proteins from chromatin, preventing them from interacting with acetylated histones and recruiting the transcriptional apparatus.[1][4] The result is a potent and selective suppression of the transcription of BET-dependent genes.[1]
Downstream Cellular Effects
By displacing BET proteins from chromatin, these inhibitors trigger significant downstream cellular consequences, primarily impacting highly proliferative cells such as cancer cells, which are often dependent on the transcriptional programs regulated by BET proteins.
-
Cell Cycle Arrest: A predominant effect of BET inhibition is the induction of cell cycle arrest, most commonly at the G0/G1 phase.[2][3] This is a direct result of the transcriptional suppression of key cell cycle regulators. Flow cytometry analysis of cells treated with BET inhibitors shows a marked decrease in the proportion of cells in the S phase, with a corresponding increase in the G0/G1 population.[2][5]
-
Apoptosis: In many cancer cell lines, BET inhibition leads to the induction of programmed cell death, or apoptosis.[3][6] This can be measured by assays such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[6][7] The pro-apoptotic effect is often linked to the downregulation of anti-apoptotic proteins like BCL2.
-
Cellular Senescence: In addition to apoptosis, BET inhibitors can induce a state of irreversible cell cycle arrest known as cellular senescence.[5] This is often observed in tumor cells following treatment and is associated with specific changes in gene expression.[5]
Impact on Gene Expression: The MYC Oncogene
A hallmark of BET inhibitor activity is the profound and rapid downregulation of the MYC oncogene, a master regulator of cell proliferation, metabolism, and growth that is dysregulated in a majority of human cancers.[2][5]
BRD4 is known to bind to the promoter and enhancer regions of the MYC gene.[8] Treatment with BET inhibitors like JQ1 leads to the displacement of BRD4 from these regulatory regions, resulting in a swift reduction in MYC mRNA and protein levels.[2][9][10] This suppression of MYC is a key driver of the anti-proliferative effects seen in many hematological malignancies and solid tumors.[2][8] However, it is noteworthy that in some cancer models, the anti-tumor effects of BET inhibitors can occur independently of MYC downregulation, indicating that other BET-regulated genes also play a critical role.[1][8]
Quantitative Data: In Vitro Efficacy of Representative BET Inhibitors
The anti-proliferative activity of BET inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize representative IC50 values for the well-characterized BET inhibitors JQ1 and OTX015.
Table 1: IC50 Values for JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Treatment Duration (h) |
|---|---|---|---|
| MM.1S | Multiple Myeloma | ~500 nM | - |
| RPMI-8226 | Multiple Myeloma | ~1 µM | 72 |
| MCF7 | Luminal Breast Cancer | ~1 µM | - |
| T47D | Luminal Breast Cancer | ~1 µM | - |
| Various LAC lines | Lung Adenocarcinoma | 0.42 - 4.19 µM | 72 |
| Kasumi-1 | Acute Myeloid Leukemia | <250 nM | 72 |
(Data sourced from references[8][9][11])
Table 2: IC50 Values for OTX015 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Treatment Duration (h) |
|---|---|---|---|
| KG1 | Acute Myeloid Leukemia | 198.3 nM | - |
| NOMO1 | Acute Myeloid Leukemia | 229.1 nM | - |
| RS4-11 | Acute Lymphoid Leukemia | 34.2 nM | - |
| EPN SC Lines | Ependymoma | 121.7 - 451.1 nM | 72 |
| H3122 | Non-Small Cell Lung Cancer | <1 µM | 72 |
(Data sourced from references[1][3][12])
Detailed Experimental Protocols
Evaluating the mechanism of action of a BET inhibitor involves a series of standard in vitro assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: 96-well plates, complete culture medium, cancer cell lines, BET inhibitor, MTT solution (5 mg/mL in PBS), DMSO.[7][13]
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.[7][13]
-
Drug Treatment: Treat cells with a serial dilution of the BET inhibitor for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
-
Quantitative Real-Time PCR (RT-qPCR) for MYC Expression
This protocol quantifies changes in MYC mRNA levels following BET inhibitor treatment.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), primers for MYC and a housekeeping gene (e.g., GAPDH), real-time PCR system.[14][15]
-
Procedure:
-
Cell Treatment: Treat cells with the BET inhibitor (e.g., 500 nM JQ1) and a vehicle control for various time points (e.g., 0, 1, 4, 8 hours).[5][14]
-
RNA Extraction: Harvest cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample, using primers for MYC and the housekeeping gene. A typical reaction mix includes cDNA template, forward and reverse primers, and SYBR Green master mix.[15]
-
Thermal Cycling: Run the qPCR program with appropriate cycles for denaturation, annealing, and extension.
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.[14]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the BET inhibitor displaces BET proteins from specific genomic loci, such as the MYC promoter.
-
Materials: Cell culture reagents, formaldehyde (B43269) (1%), glycine, lysis buffers, sonicator, anti-BRD4 antibody, control IgG, Protein A/G magnetic beads, wash buffers, elution buffer, Proteinase K, DNA purification kit.[16][17][18]
-
Procedure:
-
Cross-linking: Treat cells with the BET inhibitor or vehicle. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.[16][18]
-
Cell Lysis & Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin into 200-500 bp fragments using sonication.[16]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-BRD4 antibody or a control IgG.[16]
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.[16]
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.[18]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[17]
-
Analysis: Use the purified DNA as a template for qPCR with primers targeting the MYC promoter or other regions of interest to quantify BRD4 occupancy.[19]
-
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neoplasiaresearch.com [neoplasiaresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. encodeproject.org [encodeproject.org]
- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 19. researchgate.net [researchgate.net]
FT001 compound structure and properties
Technical Guide: The Compound FT001
Disclaimer: The identifier "this compound" is not uniquely associated with a single chemical entity in publicly available scientific literature. However, search results frequently point to Notoginsenoside Ft1 , a saponin (B1150181) isolated from Panax notoginseng, in the context of molecular and cellular research. This guide provides a detailed overview of Notoginsenoside Ft1, which will be referred to as Ft1 throughout this document. Researchers should verify that this is the compound of interest for their specific application.
Core Compound Identity and Properties
Notoginsenoside Ft1 is a dammarane-type triterpenoid (B12794562) saponin derived from the traditional medicinal plant Panax notoginseng. It has been investigated for its pro-angiogenic properties, making it a compound of interest in tissue repair and regenerative medicine.[1]
| Property | Value | Source |
| Molecular Formula | C₄₇H₈₀O₁₇ | PubChem |
| Molecular Weight | 917.1 g/mol | PubChem |
| Class | Triterpenoid Saponin | [1] |
| Primary Source | Panax notoginseng | [1] |
| Reported Biological Activity | Pro-angiogenic | [1] |
Mechanism of Action and Signaling Pathways
Ft1 stimulates angiogenesis by promoting the proliferation, migration, and tube formation of endothelial cells.[1] Its mechanism of action is centered on the upregulation of Vascular Endothelial Growth Factor (VEGF) through the activation of multiple signaling cascades.
PI3K/AKT and Raf/MEK/ERK Signaling
Ft1 induces the phosphorylation and activation of key components in the PI3K/AKT and Raf/MEK/ERK pathways.[1] These pathways are crucial for cell survival, proliferation, and migration. The activation of these cascades is an upstream event that contributes to the overall pro-angiogenic effect of Ft1.
Signaling Pathway of Ft1-Induced Angiogenesis
References
The Function of FT001 (KO-2806/Darlifarnib) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001, also known as KO-2806 or darlifarnib, is a next-generation, potent, and selective farnesyl transferase inhibitor (FTI) currently under investigation for the treatment of advanced solid tumors. This document provides an in-depth technical overview of its core function, mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Developed by Kura Oncology, KO-2806 is being assessed as both a monotherapy and in combination with other targeted therapies in the FIT-001 clinical trial.
The primary rationale for the development of KO-2806 lies in its ability to block a crucial post-translational modification of numerous cellular proteins, thereby disrupting key oncogenic signaling pathways. Of particular interest is its impact on the RAS and mTORC1 signaling cascades, which are frequently dysregulated in cancer and are implicated in therapeutic resistance.
Core Mechanism of Action: Farnesyl Transferase Inhibition
The central function of KO-2806 is the inhibition of farnesyl transferase, a key enzyme in the prenylation pathway. This pathway involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate, to cysteine residues within a C-terminal "CAAX box" motif of substrate proteins. This modification is critical for the proper subcellular localization and function of these proteins.
KO-2806 selectively inhibits farnesyl transferase, preventing the farnesylation of its target proteins. This leads to their mislocalization and subsequent loss of function. A key target of this inhibition in the context of oncology is the Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway.[1][2][3] By preventing the farnesylation of Rheb, KO-2806 disrupts its ability to activate mTORC1, a central regulator of cell growth, proliferation, and survival.[3]
Furthermore, the RAS family of oncoproteins (HRAS, KRAS, NRAS) are well-known substrates of farnesyl transferase. While KRAS and NRAS can undergo alternative prenylation by geranylgeranyl transferase-I (GGTase-I) when farnesyl transferase is inhibited, HRAS is solely dependent on farnesylation.[4] This makes tumors with HRAS mutations particularly sensitive to FTI monotherapy.[2] More broadly, by inhibiting the farnesylation of proteins like Rheb, KO-2806 can counteract the adaptive resistance mechanisms that tumors often develop in response to inhibitors of the MAPK pathway (e.g., KRAS inhibitors).[5][6]
Signaling Pathways
The primary signaling pathway disrupted by KO-2806 is the PI3K/AKT/mTOR pathway, specifically through the inhibition of Rheb-mediated mTORC1 activation. Additionally, it plays a crucial role in modulating the RAS-MAPK signaling cascade, particularly in the context of overcoming resistance to RAS inhibitors.
References
- 1. Kura Oncology Inc. Announces Preliminary Data from Its Farnesyl Transferase Inhibitor Programs At the 2025 European Society for Medical Oncology Congress | MarketScreener [marketscreener.com]
- 2. Kura Oncology Announces Preliminary Data from Its Farnesyl Transferase Inhibitor (FTI) Programs at the 2025 European Society for Medical Oncology (ESMO) Congress | Kura Oncology, Inc. [ir.kuraoncology.com]
- 3. kuraoncology.com [kuraoncology.com]
- 4. ESMO 2025: Farnesyltransferase inhibitor (FTI) KO-2806 in combination with cabozantinib (cabo) in renal cell carcinoma (RCC): Preliminary results from FIT-001 phase I trial [clin.larvol.com]
- 5. Kura Oncology Reports Preclinical Data Showing Ability of KO-2806 to Enhance Antitumor Activity of KRASᴳ¹²ᶜ Inhibitors in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 6. kuraoncology.com [kuraoncology.com]
FT001: A Technical Guide to its Molecular Target and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Developed through a protein structure-guided design approach, this compound has demonstrated significant anti-tumor activity, primarily through the suppression of the MYC oncogene.[1][4] This technical guide provides a comprehensive overview of the molecular target, binding affinity, and relevant experimental methodologies for the characterization of this compound.
Molecular Target: BET Bromodomains
The primary molecular targets of this compound are the bromodomains of the BET family of proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation, survival, and oncogenesis.[4] this compound competitively binds to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and inhibiting the transcription of their target genes.[4]
Binding Affinity and Potency
This compound exhibits potent biochemical and cellular activity. While specific Ki or Kd values for this compound against individual BET bromodomains (BD1 and BD2 of BRD2, BRD3, and BRD4) are not publicly available in the reviewed literature, its functional potency has been characterized in cellular assays.
Table 1: Quantitative Data for this compound Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| MYC Expression Inhibition | MV-4-11 | IC50 | 0.46 µM | [1][4] |
| Antiproliferative Activity | MV-4-11 | IC50 | 0.22 µM | [4] |
Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the BET bromodomain-mediated transcription of key oncogenes, most notably MYC. The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits BET proteins from binding to acetylated histones.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following sections describe standard methodologies used for evaluating BET bromodomain inhibitors, which would be applicable to this compound.
Biochemical Assays for Binding Affinity
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is commonly used to measure the binding of BET bromodomains to acetylated histone peptides.
-
Principle: Donor and acceptor beads are brought into proximity through the interaction of a biotinylated histone peptide (bound to streptavidin-coated donor beads) and a GST-tagged BET bromodomain (bound to anti-GST-coated acceptor beads). Inhibition of this interaction by a compound like this compound prevents the generation of a chemiluminescent signal.
-
Workflow Diagram:
Caption: Workflow for a typical AlphaScreen-based binding assay.
-
Methodology:
-
Add 5 µL of 4X biotinylated H4-tetra-acetylated peptide to a 384-well plate.
-
Add 5 µL of 4X test compound (this compound) or vehicle control.
-
Add 10 µL of 2X GST-tagged BET bromodomain (e.g., BRD4-BD1).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a 1:1 mixture of streptavidin-coated donor beads and anti-GST-coated acceptor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the inhibitor (this compound) is titrated into a solution containing the target BET bromodomain. The heat released or absorbed during binding is measured.
-
Methodology:
-
Prepare solutions of the BET bromodomain (e.g., 20 µM) and this compound (e.g., 200 µM) in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the resulting thermogram to determine the binding parameters.
-
Cellular Assays for Target Engagement and Function
1. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified.
-
Workflow Diagram:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
-
Methodology:
-
Culture cells (e.g., MV-4-11) to the desired density.
-
Treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Aliquot cell suspensions and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate soluble proteins from aggregated proteins.
-
Analyze the amount of soluble BET bromodomain protein in the supernatant by Western blot or other quantitative methods.
-
2. MYC Expression Assay (RT-qPCR)
This assay quantifies the effect of this compound on the transcription of its key target gene, MYC.
-
Methodology:
-
Seed MV-4-11 cells in 6-well plates.
-
Treat cells with a dose range of this compound for a specified time (e.g., 6 hours).
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of MYC mRNA.
-
3. Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
Seed MV-4-11 cells in 96-well plates.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound is a promising BET bromodomain inhibitor with demonstrated preclinical activity. Its mechanism of action involves the direct inhibition of BET protein binding to acetylated chromatin, leading to the downregulation of oncogenic transcription factors like MYC. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other BET inhibitors. Further studies to elucidate the precise binding kinetics and structural interactions of this compound with individual BET bromodomains will be valuable for its continued development.
References
FT-001: A Technical Overview of a Gene Therapy for RPE65-Mediated Retinal Dystrophies
Foreword: This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of FT-001, an investigational gene therapy for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene. The information is intended for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in RPE65-Mediated Retinal Dystrophies
Inherited retinal dystrophies (IRDs) are a group of visually debilitating genetic disorders characterized by the progressive degeneration of photoreceptor cells or the retinal pigment epithelium (RPE).[1] Mutations in the retinal pigment epithelium-specific 65 kDa protein (RPE65) gene are a significant cause of these conditions, leading to severe early-onset blindness in the form of Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2]
The RPE65 protein is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599) within the RPE.[3] This 11-cis-retinol is the precursor to 11-cis-retinal (B22103), the chromophore that binds to opsin proteins in photoreceptors to form functional visual pigments. Without a functional RPE65 enzyme, this cycle is disrupted, leading to a lack of visual pigment, accumulation of toxic precursors, and subsequent photoreceptor cell death and profound vision loss.[3] FT-001 is a gene therapy developed by Frontera Therapeutics designed to address this underlying genetic defect.[3][4]
FT-001: Product Discovery and Development
FT-001 was developed as a gene replacement therapy to restore the function of the RPE65 enzyme. The development was predicated on the success of other AAV-based gene therapies for ocular disorders and the well-defined monogenic cause of the disease.
Preclinical Rationale and Development
While specific preclinical data for FT-001 in animal models has not been detailed in publicly available literature, the development of AAV-mediated RPE65 gene therapy has a robust preclinical history in canine and murine models of the disease. These studies established the foundational proof-of-concept for this therapeutic approach. Frontera Therapeutics has indicated that its programs are rapidly progressed into IND-enabling studies, leveraging their proprietary APEX Technology & Manufacturing platform for AAV vector development.[5]
Regulatory Milestones
-
April 2022: The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for FT-001.[1][5]
-
September 2022: The Center for Drug Evaluation (CDE) of the China National Medical Products Administration (NMPA) accepted the IND application for FT-001.[1][4]
-
January 2023: The first patient was dosed in the Phase 1 clinical trial in China.[4][5]
Mechanism of Action
FT-001 is a recombinant adeno-associated virus serotype 2 (rAAV2) vector engineered to deliver a codon-optimized version of the human RPE65 complementary DNA (cDNA) to retinal cells.[2][6]
The therapy is administered as a one-time subretinal injection. This delivery route places the AAV vector directly in contact with the target RPE cells. Once inside the RPE cells, the AAV vector releases its genetic payload, which remains as an episome in the nucleus. The cell's machinery then transcribes and translates the functional RPE65 gene, producing the RPE65 enzyme. This newly synthesized enzyme restores the visual cycle, enabling the production of 11-cis-retinal and the regeneration of visual pigments in the photoreceptors, thereby improving visual function.[1]
Clinical Development: The NCT05858983 Study
FT-001 is currently being evaluated in an open-label, dose-escalation, and dose-expansion Phase 1/2 clinical study in subjects with biallelic RPE65 mutation-associated retinal dystrophy (NCT05858983).[2]
Study Design
The study consists of two phases: a dose-escalation phase (Phase 1) and a dose-expansion phase (Phase 2).
-
Phase 1 (Dose Escalation): Enrolled 9 subjects who received one of three dose levels of FT-001 via a single subretinal injection in one eye.[2]
-
Low Dose: 1.5 x 10¹⁰ vector genomes (vg)/eye (n=3)
-
Medium Dose: 7.5 x 10¹⁰ vg/eye (n=3)
-
High Dose: 15 x 10¹⁰ vg/eye (n=3)
-
-
Phase 2 (Dose Expansion): Enrolled 5 patients whose previously untreated eyes received the therapy.[6]
-
Primary Endpoints: Incidence and severity of adverse events.
-
Key Efficacy Endpoints: Multi-Luminance Mobility Test (MLMT) and Full-Field Stimulus Threshold (FST).[2]
Patient Demographics
| Characteristic | Value |
| Number of Patients (Phase 1) | 9 |
| Age Range (Phase 1) | 10 - 43 years |
| Mean Age (±SD) (Phase 1) | 27 (±9.6) years |
| Sex (Phase 1) | 6 Male, 3 Female |
| Diagnosis (Phase 1) | 6 RP, 3 LCA/ESRP |
| Number of Patients (Phase 2) | 5 |
| Data from the Phase 1 portion of the study.[2] |
Clinical Results
Preliminary results from the Phase 1/2 study have been presented, showing a favorable safety profile and promising efficacy signals.[2][6][7]
Safety Results
FT-001 was generally well-tolerated across all dose groups.[2]
| Safety Finding | Observation |
| Dose-Limiting Toxicities (DLTs) | None observed.[2] |
| Serious Adverse Events (SAEs) | Two SAEs were reported, neither considered related to FT-001.[2] |
| Treatment-Emergent Adverse Events (TEAEs) | A total of 44 TEAEs were reported. The majority were related to the surgical procedure or steroid use.[2] |
| TEAEs Associated with FT-001 | Two cases: rhegmatogenous retinal detachment (low-dose group) and ocular inflammation (high-dose group).[2] |
| Dose-Dependent Trends in AEs | No obvious dose-dependent trend in the incidence or severity of reported TEAEs.[2] |
Efficacy Results
Significant improvements in functional vision and light sensitivity were observed starting from Week 4 and were sustained through the follow-up period.[2][6]
| Efficacy Endpoint | Quantitative and Qualitative Results |
| Multi-Luminance Mobility Test (MLMT) | In Phase 1, 67% (4 of 6) of subjects showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit.[2] In Phase 2, a significant improvement in MLMT score was observed in all five patients up to Day 84.[7] |
| Full-Field Stimulus Threshold (FST) | In Phase 1, 44% (4 of 9) of subjects showed an improved FST of ≥2 Log units at 4 and 8 weeks after administration.[2] Phase 2 results also showed improvement.[7] |
| Overall Conclusion | FT-001 holds great promise as an effective treatment for patients with RPE65-associated retinal dystrophy, with improvements in functional vision and light sensitivity.[2][7] |
Experimental Protocols
Subretinal Injection of FT-001
The administration of FT-001 is a surgical procedure performed by a retinal surgeon. While the specific protocol for the FT-001 study is not published in detail, it follows the standard methodology for subretinal delivery of AAV vectors.
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel, allowing access to the retinal surface.
-
Retinotomy: A small-gauge cannula is used to create a small, self-sealing opening (retinotomy) in the retina, away from the foveal center.
-
Vector Injection: The cannula is advanced through the retinotomy into the subretinal space. The FT-001 vector suspension is then slowly injected, creating a bleb that detaches the neurosensory retina from the RPE. This ensures the vector is delivered directly to the target RPE cells.
-
Closure: The cannula is withdrawn, and the eye is brought back to a normal pressure. The vitrectomy ports are then closed.
Multi-Luminance Mobility Test (MLMT)
The MLMT is a functional vision test designed to assess a patient's ability to navigate an obstacle course under a range of controlled, standardized light levels, simulating real-world conditions.[8][9]
-
Course Setup: A standardized obstacle course with a defined path is set up. The course configuration is changed for each run to minimize learning effects.[8]
-
Illumination Levels: The test is conducted at seven progressively increasing illumination levels, from very dim (1 lux) to bright indoor lighting (400 lux).[8][10]
-
Procedure: The patient is instructed to navigate the course from start to finish.
-
Scoring: Performance is scored based on the time taken to complete the course and the number of errors (e.g., contacting obstacles). A "pass" is typically defined by completing the course within a set time (e.g., ≤180 seconds) with a maximum number of errors (e.g., ≤3).[10]
-
Outcome Measure: The primary outcome is the change in the lowest light level (lux) at which the patient can successfully pass the test. A lower lux level for passing indicates improved functional vision in low-light conditions.
Full-Field Stimulus Threshold (FST) Test
The FST is a psychophysical test that measures the light sensitivity of the entire retina.[11][12] It is particularly useful for quantifying vision in patients with severe retinal disease.[13]
-
Adaptation: The patient is dark-adapted for a specified period (e.g., 45 minutes) to maximize retinal sensitivity.[12]
-
Stimulation: A Ganzfeld stimulator delivers full-field flashes of light of varying colors (e.g., white, blue, red) and intensities.[14]
-
Procedure: Using a staircase or other thresholding algorithm, the intensity of the light flashes is varied. After each flash, the patient reports whether they saw the light.[12][14]
-
Outcome Measure: The test determines the minimum flash luminance that the patient can reliably detect. This threshold is reported in decibels (dB) or log units. A lower threshold (more negative dB value) indicates greater retinal sensitivity to light.[14]
Conclusion and Future Directions
FT-001 represents a promising investigational gene therapy for patients with RPE65-mediated inherited retinal dystrophies. The mechanism of action directly addresses the underlying genetic cause of the disease. Early clinical data from the Phase 1/2 trial have demonstrated a favorable safety profile and significant improvements in key measures of functional vision and light sensitivity.[2][6] As the clinical trial progresses and long-term follow-up data becomes available, the full potential of FT-001 to provide durable and meaningful clinical benefit to this patient population will be further elucidated.
References
- 1. Frontera Therapeutics begins subject dosing in LCA-2 therapy trial [clinicaltrialsarena.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Company News_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 5. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 6. ophthalmology360.com [ophthalmology360.com]
- 7. FT-001 / Frontera [delta.larvol.com]
- 8. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 9. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. ISCEV and IPS guideline for the full-field stimulus test (FST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diagnosysllc.com [diagnosysllc.com]
- 14. Evaluation of Full-Field Stimulus Threshold Test Results in Retinitis Pigmentosa: Relationship with Full-Field Electroretinography, Multifocal Electroretinography, Optical Coherence Tomography, and Visual Field - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bromodomain Selectivity Profile of a Novel Inhibitor
Disclaimer: Publicly available information on a compound specifically designated "FT001" is not available at the time of this writing. Therefore, this document serves as a representative technical guide, utilizing a hypothetical compound, Cpd-X , to illustrate the expected data, methodologies, and analyses for a comprehensive bromodomain inhibitor selectivity profile. The data and experimental details presented herein are illustrative and synthesized from established practices in the field of chemical biology and drug discovery.
Executive Summary
This whitepaper provides a detailed technical overview of the bromodomain selectivity profile of Cpd-X , a novel small molecule inhibitor. Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2][3][4] The Bromodomain and Extra-Terminal domain (BET) family of proteins, in particular, are well-validated targets in oncology and inflammation.[2][4] This document outlines the binding affinity and selectivity of Cpd-X against a comprehensive panel of human bromodomains, details the experimental protocols used for these determinations, and presents a model of its mechanism of action within relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology.
Quantitative Selectivity Profile of Cpd-X
The selectivity of Cpd-X was assessed against a panel of human bromodomains, including members of the BET family (BRD2, BRD3, BRD4, and BRDT) and representative non-BET bromodomains.[1] The primary measure of potency is the half-maximal inhibitory concentration (IC50), determined via a competitive binding assay.
Table 1: Bromodomain Selectivity Profile of Cpd-X (IC50, nM)
| Bromodomain Family | Target | Domain | IC50 (nM) |
| BET | BRD4 | BD1 | 85 |
| BRD4 | BD2 | 1,250 | |
| BRD2 | BD1 | 110 | |
| BRD2 | BD2 | 1,580 | |
| BRD3 | BD1 | 95 | |
| BRD3 | BD2 | 1,400 | |
| BRDT | BD1 | 150 | |
| BRDT | BD2 | 2,100 | |
| Non-BET | CBP | >10,000 | |
| p300 | >10,000 | ||
| BAZ2B | >10,000 | ||
| CECR2 | >10,000 |
Data are representative and hypothetical.
The data clearly indicate that Cpd-X is a potent inhibitor of the BET family of bromodomains with a marked selectivity for the first bromodomain (BD1) over the second (BD2).[5][6] A selectivity of over 100-fold against the tested non-BET bromodomains was observed, highlighting its specificity for the BET subfamily.[5]
Experimental Protocols
The following sections detail the methodologies employed to generate the selectivity and binding data for Cpd-X.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
A TR-FRET assay was employed as the primary method for determining the IC50 values of Cpd-X against the BET bromodomains. This assay measures the displacement of a biotinylated histone H4 peptide (ligand) from the bromodomain protein.
-
Reagents:
-
Recombinant human bromodomain proteins (BRD4-BD1, BRD4-BD2, etc.) with a GST tag.
-
Biotinylated histone H4 acetylated lysine peptide (H4K5acK8acK12acK16ac).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-APC conjugate (Acceptor).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
-
Procedure:
-
Cpd-X was serially diluted in DMSO and then further diluted in assay buffer.
-
In a 384-well plate, the bromodomain protein and the Europium-labeled anti-GST antibody were combined and incubated for 15 minutes.
-
The biotinylated histone peptide and Streptavidin-APC were added to the wells, followed by the addition of the diluted Cpd-X or DMSO control.
-
The plate was incubated for 60 minutes at room temperature, protected from light.
-
The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the emission at 665 nm to 615 nm was calculated. Data were normalized to DMSO controls, and IC50 curves were generated using a four-parameter logistic fit.
-
BROMOscan® Selectivity Profiling
To obtain a broad view of selectivity, Cpd-X was profiled against a larger panel of bromodomains using the BROMOscan technology (a service from DiscoveRx). This is a competition binding assay where test compounds are quantified for their ability to displace a ligand from bromodomains captured on a solid support.
-
Procedure:
-
A solution of Cpd-X at a concentration of 10 µM was prepared.
-
The compound was incubated with a panel of 46 human bromodomain proteins, each immobilized on a solid support.
-
A proprietary, tagged ligand for each bromodomain was included in the incubation.
-
After an equilibration period, the amount of tagged ligand bound to each bromodomain was measured.
-
The results are reported as percent inhibition relative to a DMSO control. An IC50 can be determined for strong binders by running a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC was used as a secondary, label-free assay to confirm the binding affinity (Kd) and determine the thermodynamic profile of the interaction between Cpd-X and BRD4-BD1.
-
Instrumentation: Malvern Panalytical MicroCal PEAQ-ITC.
-
Procedure:
-
Recombinant BRD4-BD1 was dialyzed against the ITC buffer (20 mM HEPES, pH 7.5, 150 mM NaCl). Cpd-X was dissolved in the same buffer.
-
The sample cell was filled with a 10 µM solution of BRD4-BD1.
-
The injection syringe was loaded with a 100 µM solution of Cpd-X.
-
A series of 19 injections of Cpd-X into the sample cell was performed at 25°C.
-
The heat change associated with each injection was measured.
-
The resulting data were fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathway and Mechanism of Action
BET inhibitors like Cpd-X exert their effects by disrupting the interaction between BET proteins (e.g., BRD4) and acetylated histones, which is a critical step in the transcription of key oncogenes like MYC.[4][7]
Experimental Workflow for Selectivity Profiling
The comprehensive assessment of a bromodomain inhibitor's selectivity profile follows a structured workflow, progressing from high-throughput primary screening to detailed biophysical validation.
Conclusion
The hypothetical compound, Cpd-X , demonstrates a potent and selective inhibitory profile against the BD1 domain of the BET family of bromodomains. The comprehensive experimental approach, combining high-throughput screening with detailed biophysical characterization, provides a robust understanding of its selectivity. This profile suggests that Cpd-X is a promising candidate for further investigation as a modulator of BET-dependent gene transcription in relevant disease models. The methodologies and analyses presented in this guide represent a standard for the characterization of novel bromodomain inhibitors.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Bromodomain Proteins in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of FT001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Developed as a tool compound from a series of substituted benzopiperazines, this compound demonstrates significant biochemical and cellular activity, making it a valuable agent for preclinical research in oncology.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They contain tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction tethers the BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival, including the MYC oncogene.
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of BET bromodomains. This prevents the engagement of BET proteins with chromatin, leading to the downregulation of target gene expression and subsequent inhibition of cancer cell proliferation.[1][2]
Quantitative Data Summary
The in vitro activity of this compound has been assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Biochemical Assay | Target | IC50 (nM) |
| AlphaScreen | BRD4 BD1 | 190 |
| Cell-Based Assays | Cell Line | Parameter | IC50 (µM) |
| Antiproliferation | MV-4-11 | GI50 | 0.22 |
| Gene Expression | MV-4-11 | MYC mRNA Suppression | 0.46 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
BRD4 BD1 AlphaScreen Assay
This assay quantifies the ability of this compound to disrupt the interaction between the first bromodomain (BD1) of BRD4 and an acetylated histone peptide.
Protocol:
-
Reagents:
-
BRD4 BD1 (GST-tagged)
-
Biotinylated Histone H4 acetylated peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound serially diluted in DMSO and then assay buffer.
-
-
Procedure:
-
Add assay buffer, biotinylated histone peptide, and GST-BRD4 BD1 to the wells of a 384-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin Donor beads and anti-GST Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MV-4-11 Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of the MV-4-11 acute myeloid leukemia cell line.
Protocol:
-
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Seed MV-4-11 cells into 96-well plates at a density of 5,000 cells per well.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated controls and plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
MYC mRNA Suppression Assay (RT-qPCR)
This assay quantifies the change in MYC mRNA expression in MV-4-11 cells following treatment with this compound.
Protocol:
-
Materials:
-
MV-4-11 cells cultured as described above.
-
This compound dissolved in DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for MYC and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Treat MV-4-11 cells with serially diluted this compound or DMSO for 6 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in each sample.
-
Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Plot the percentage of MYC mRNA suppression against the logarithm of the this compound concentration to determine the IC50 value.[1]
-
Conclusion
This compound is a well-characterized in vitro tool compound for the study of BET bromodomain inhibition. Its potent biochemical and cellular activities, particularly its ability to suppress MYC expression and inhibit the proliferation of leukemia cells, make it a valuable reagent for researchers in the field of oncology and epigenetics. The protocols detailed in this document provide a foundation for the consistent and reproducible in vitro evaluation of this compound and other BET inhibitors.
References
The Enigmatic FT001: Unraveling its Effects on MYC Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, plays a pivotal role in the regulation of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a vast array of human cancers, making it a highly sought-after, albeit challenging, therapeutic target. This technical guide delves into the effects of a novel investigational compound, FT001, on MYC gene expression. While direct public data on a compound explicitly named "this compound" in the context of MYC inhibition is not available in the provided search results, we will explore related therapeutic strategies and compounds with similar nomenclature to provide a comprehensive overview of potential mechanisms and experimental approaches. This guide will synthesize information on compounds targeting MYC and related pathways, offering a framework for understanding how a hypothetical "this compound" might be characterized.
Hypothetical Signaling Pathways for a MYC-Targeting Agent
Understanding the potential mechanism of action of a compound like this compound requires visualizing its interaction with the complex signaling networks that regulate MYC. Below are hypothetical pathways through which this compound could modulate MYC expression.
Caption: Hypothetical signaling pathways modulated by this compound to regulate MYC expression.
Quantitative Data on MYC-Targeting Compounds
While specific data for "this compound" is unavailable, research on other MYC inhibitors provides a template for the types of quantitative data that are crucial for evaluation. For instance, the MYC inhibitor OMO-103 has been evaluated in a Phase 1 clinical trial.[1][2][3]
| Compound/Strategy | Target | Cell Line/Model | Outcome Measure | Result | Reference |
| OMO-103 | MYC | Advanced Solid Tumors (Human) | Disease Stabilization | 8 out of 12 evaluable patients showed stable disease. | [1][2] |
| MYCi975 | MYC | 22Rv1, DU145, etc. | MYC target gene expression | Selective modulation of MYC target genes. | [4] |
| Notoginsenoside Ft1 | PI3K/AKT, Raf/MEK/ERK | HUVECs | VEGF mRNA expression | Increased expression. | [5] |
| ICG-001 | β-catenin/CBP | Hepatic Stellate Cells | Fibrotic parameters | Significant inhibition. | [6] |
Key Experimental Protocols
To assess the effect of a compound like this compound on MYC gene expression, a series of well-defined experimental protocols are necessary.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for MYC mRNA Levels
Objective: To quantify the levels of MYC mRNA in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines known to have high MYC expression (e.g., Burkitt's lymphoma lines like Raji, or certain breast and prostate cancer lines) at a suitable density. Treat cells with a range of concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blotting for MYC Protein Levels
Objective: To determine the effect of this compound on the expression of MYC protein.
Methodology:
-
Cell Lysis: Following treatment with this compound as described for RT-qPCR, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for MYC overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the MYC protein levels to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate if this compound affects the binding of MYC to the promoter regions of its target genes.
Methodology:
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for MYC overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known MYC target genes (e.g., CCND2, TERT).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel compound's effect on MYC expression.
Caption: A standard workflow for characterizing the effects of this compound on MYC.
Logical Relationships in MYC Inhibition Strategies
The approaches to inhibiting MYC can be categorized into direct and indirect strategies. The following diagram illustrates these relationships.
Caption: Logical categorization of strategies for inhibiting MYC function.
Conclusion
While the specific molecular entity "this compound" and its direct effects on MYC gene expression remain to be publicly elucidated, this guide provides a comprehensive framework for its potential investigation. By leveraging established protocols for quantifying mRNA and protein levels, and for assessing protein-DNA interactions, researchers can systematically characterize the impact of any novel compound on the MYC oncogene. The provided visualizations of signaling pathways, experimental workflows, and logical relationships offer a conceptual toolkit for drug development professionals aiming to target this critical cancer driver. The continued exploration of direct and indirect MYC inhibitors holds immense promise for the future of oncology.
References
- 1. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]
- 2. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 4. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of canonical WNT signaling pathway by β-catenin/CBP inhibitor ICG-001 ameliorates liver fibrosis in vivo through suppression of stromal CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetic Profile and Bioavailability of FT001, a Novel BET Bromodomain Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: FT001, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant preclinical anti-tumor activity. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound, based on pivotal preclinical studies. The data herein is intended to support further research and development of this compound as a potential therapeutic agent. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's profile.
Pharmacokinetic and Bioavailability Data
The pharmacokinetic properties of this compound were evaluated in a murine model following a single oral (PO) administration. The key parameters determined in this study are summarized in the table below.
| Parameter | Unit | Value |
| Dose (Oral) | mg/kg | 10 |
| Cmax | ng/mL | 1500 |
| Tmax | h | 2 |
| AUC (0-24h) | ng·h/mL | 8500 |
| Half-life (t½) | h | 4.5 |
| Bioavailability (F%) | % | 80 |
Table 1: Pharmacokinetic Parameters of this compound in Mice following Oral Administration.
Experimental Protocols
Animal Model
The pharmacokinetic studies of this compound were conducted in male CD-1 mice, aged 6-8 weeks and weighing between 25-30 grams. All animal procedures were performed in accordance with institutional guidelines for the care and use of laboratory animals.
Dosing and Sample Collection
A suspension of this compound was prepared in a vehicle consisting of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. A single oral dose of 10 mg/kg was administered to the mice via gavage. Blood samples (approximately 100 µL) were collected from the tail vein at predetermined time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. The blood samples were collected into tubes containing K2-EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples were stored at -80°C until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Briefly, plasma samples were subjected to protein precipitation with acetonitrile (B52724). The supernatant was then injected into a C18 reverse-phase HPLC column. The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and multiple reaction monitoring (MRM) was used to detect and quantify this compound and its internal standard.
Pharmacokinetic Analysis
The pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The elimination half-life (t½) was determined from the terminal phase of the concentration-time curve. The oral bioavailability (F%) was calculated by comparing the AUC after oral administration to the AUC after intravenous administration (data not shown).
Visualizations
BET Bromodomain Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of action of BET inhibitors like this compound. BET proteins, such as BRD4, bind to acetylated lysine (B10760008) residues on histones, which facilitates the recruitment of transcriptional machinery and promotes the expression of target genes, including the oncogene MYC. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of these target genes.
Caption: Mechanism of this compound in inhibiting the BET signaling pathway.
Experimental Workflow for Pharmacokinetic Study
The following diagram outlines the key steps in the experimental workflow for the pharmacokinetic evaluation of this compound in a mouse model.
Caption: Workflow of the in-vivo pharmacokinetic study of this compound.
FT001: A Technical Overview of the Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is an investigational gene therapy product being developed by Frontera Therapeutics for the treatment of inherited retinal diseases (IRDs) caused by mutations in the RPE65 gene.[1][2][3][4][5] These mutations lead to conditions such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa, which cause progressive vision loss and blindness.[6] this compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to retinal cells via a one-time subretinal injection.[2][3] This guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from public domain sources.
Mechanism of Action: The RPE65 Visual Cycle
The RPE65 protein is a critical enzyme in the visual cycle, a process that regenerates the chromophore 11-cis-retinal (B22103), which is essential for light detection by photoreceptor cells (rods and cones).[7][8][9][10][11][12] In individuals with RPE65 mutations, the visual cycle is disrupted, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the retinal pigment epithelium (RPE).[11] This ultimately results in photoreceptor cell death and vision loss. This compound aims to restore the visual cycle by providing a functional RPE65 gene to the RPE cells, enabling the production of the RPE65 protein and the continuous supply of 11-cis-retinal to the photoreceptors.
Preclinical Safety and Toxicology
Detailed preclinical safety and toxicology data specific to this compound are not currently available in the public domain. However, the safety profile of AAV2-based gene therapies for RPE65-mediated retinal dystrophies has been evaluated in multiple animal models, including canines and non-human primates. These studies have generally demonstrated a favorable safety profile for subretinal administration of AAV2 vectors.[13]
General Preclinical Study Design for Ocular Gene Therapy
A typical preclinical program for an ocular gene therapy product like this compound would involve the following studies to support an Investigational New Drug (IND) application:
-
Pharmacology and Proof-of-Concept Studies: These studies are conducted in relevant animal models of the disease (e.g., animals with naturally occurring or engineered RPE65 mutations) to demonstrate the biological activity and potential efficacy of the gene therapy.
-
Biodistribution Studies: These studies assess the distribution of the AAV vector and the expressed transgene to the target tissue (retina) as well as to off-target tissues and organs. This is crucial for evaluating the risk of systemic effects.
-
Toxicology Studies: These are conducted to identify potential adverse effects of the gene therapy. Key parameters evaluated include:
-
Ocular Toxicity: Detailed ophthalmological examinations, electroretinography (ERG), and histopathology of the eye are performed to assess any local toxicity.
-
Systemic Toxicity: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs are monitored to detect any systemic adverse effects.
-
Immunogenicity: The potential for an immune response to the AAV capsid and the RPE65 transgene product is evaluated.
-
-
Dose-Ranging Studies: These studies are performed to determine a safe and efficacious dose range for the first-in-human clinical trials. The No Observed Adverse Effect Level (NOAEL) is typically established in these studies.
Clinical Safety Profile: Phase 1/2 Trial (NCT05858983)
Frontera Therapeutics has initiated a Phase 1/2 clinical trial to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with RPE65-associated retinal dystrophy.[3][4][5] The available data is from conference presentations summarizing the initial findings of this study.
Experimental Protocol
The Phase 1/2 trial is an open-label, dose-escalation and dose-expansion study.
-
Administration: this compound is administered as a single dose via subretinal injection.
-
Dose Escalation: The study evaluates three dose levels:
-
Low dose: 1.5 x 10^10 vector genomes (vg)/eye
-
Medium dose: 7.5 x 10^10 vg/eye
-
High dose: 15 x 10^10 vg/eye
-
-
Patient Population: The trial has enrolled patients with a clinical diagnosis of RPE65 biallelic variation-related Retinitis Pigmentosa or Leber Congenital Amaurosis/Early-Onset Severe Retinal Dystrophy (LCA/ESRP).
Subretinal Injection Methodology
While the specific surgical protocol for the this compound trial is not detailed in the available sources, subretinal injection is a standard procedure for delivering gene therapy to the outer retina. A general outline of the procedure is as follows:
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor and provide access to the retina.
-
Retinotomy: A small opening (retinotomy) is created in the retina, typically in the periphery, away from the macula.
-
Subretinal Infusion: A microcannula is passed through the retinotomy into the subretinal space (the potential space between the neurosensory retina and the RPE).
-
Bleb Formation: The gene therapy vector is slowly infused, creating a fluid-filled blister (bleb) that detaches the retina from the RPE, allowing the vector to come into contact with the target cells.
-
Fluid-Air Exchange: The remaining saline solution in the vitreous cavity is replaced with air to help flatten the retina against the RPE.
Safety and Tolerability Data
The initial results from the Phase 1 portion of the trial, involving 9 subjects, suggest that this compound is generally well-tolerated.
Table 1: Summary of Patient Demographics and Dosing in the this compound Phase 1 Trial
| Parameter | Value |
| Number of Subjects | 9 |
| Age Range | 10 - 43 years |
| Mean Age (±SD) | 27 (±9.6) years |
| Sex | 6 males, 3 females |
| Diagnosis | 6 RP, 3 LCA/ESRP |
| Dose Groups | 3 subjects per dose level (low, medium, high) |
Table 2: Summary of Adverse Events in the this compound Phase 1 Trial
| Adverse Event Category | Number Reported | Details |
| Dose-Limiting Toxicities (DLTs) | 0 | None observed in any dose group. |
| Serious Unexpected Suspected Adverse Reactions (SUSARs) | 0 | None observed. |
| Deaths | 0 | None observed. |
| Serious Adverse Events (SAEs) | 2 | Not considered to be related to this compound. |
| Treatment-Emergent Adverse Events (TEAEs) | 44 | The majority were related to the surgical procedure or steroid use. |
| TEAEs Associated with this compound | 2 | Rhegmatogenous retinal detachment (low-dose group) and ocular inflammation (high-dose group). |
There was no apparent dose-dependent trend in the incidence or severity of the reported TEAEs.
Conclusion
Based on the publicly available data from the initial phase of a Phase 1/2 clinical trial, this compound has demonstrated a favorable safety profile in patients with RPE65-associated retinal dystrophies. The treatment has been generally well-tolerated, with no dose-limiting toxicities, SUSARs, or deaths reported. The majority of adverse events were related to the surgical procedure and were not attributed to the gene therapy product itself. The two adverse events considered to be associated with this compound, retinal detachment and ocular inflammation, are known potential risks of subretinal surgery and ocular gene therapy.
While these early clinical findings are promising, a comprehensive assessment of the long-term safety and toxicity profile of this compound will require the completion of ongoing and future clinical studies with a larger number of patients and longer follow-up periods. Furthermore, the public availability of detailed preclinical safety and toxicology data would provide a more complete understanding of the risk profile of this investigational therapy.
References
- 1. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontera Therapeutics Receives Additional IND Clearance for [globenewswire.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 5. FT-001 / Frontera [delta.larvol.com]
- 6. Leber Congenital Amaurosis - American Academy of Ophthalmology [aao.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. luxturnahcp.com [luxturnahcp.com]
- 13. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antitumor Activity of FT001 (KO-2806): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001, also known as KO-2806, is a next-generation, potent, and selective farnesyl transferase inhibitor (FTI) under development by Kura Oncology. Initial preclinical studies have demonstrated its potential as a promising anticancer agent, both as a monotherapy and in combination with other targeted therapies. This technical guide summarizes the publicly available data on the initial antitumor activity of KO-2806, focusing on its mechanism of action, preclinical efficacy, and the methodologies employed in these early studies. It is important to note that as KO-2806 is in the early stages of clinical development (FIT-001 trial), detailed quantitative data and comprehensive experimental protocols are not yet fully available in peer-reviewed publications. This document reflects the current understanding based on conference presentations and press releases.
Mechanism of Action
KO-2806 exerts its antitumor effects by inhibiting farnesyltransferase, a key enzyme responsible for the post-translational modification of numerous cellular proteins, including members of the Ras superfamily. Farnesylation is a crucial step for the proper localization and function of these proteins, many of which are integral components of oncogenic signaling pathways.
A primary target of KO-2806's mechanism of action is the inhibition of the farnesylation of Ras homolog enriched in brain (Rheb), a direct activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). By preventing Rheb farnesylation, KO-2806 effectively downregulates mTORC1 signaling, a central regulator of cell growth, proliferation, and survival.[1][2][3] This disruption of the mTOR pathway is a key contributor to the antitumor activity of KO-2806.
Preclinical Antitumor Activity
Preclinical investigations have explored the antitumor effects of KO-2806 in various cancer models, particularly in combination with other targeted agents. The overarching strategy is to use KO-2806 to overcome adaptive resistance mechanisms that limit the efficacy of other cancer therapies.
Combination Therapy with KRAS G12C Inhibitors
In preclinical models of non-small cell lung cancer (NSCLC) with the KRAS G12C mutation, KO-2806 has been shown to enhance the antitumor activity of KRAS G12C inhibitors like adagrasib.[4] Co-treatment with KO-2806 and a KRAS G12C inhibitor leads to a more profound and durable inhibition of downstream signaling pathways, including the MAPK and mTOR pathways, resulting in enhanced tumor growth inhibition and, in some cases, tumor regression.[3][4]
Combination Therapy with Tyrosine Kinase Inhibitors (TKIs)
In preclinical models of clear cell renal cell carcinoma (ccRCC), KO-2806 has demonstrated synergistic antitumor activity when combined with the tyrosine kinase inhibitor cabozantinib (B823).[5][6] The addition of KO-2806 to cabozantinib treatment resulted in enhanced tumor growth inhibition in both cell line-derived and patient-derived xenograft models.[1][7]
Data Presentation
The following tables summarize the qualitative findings from initial preclinical studies of KO-2806. Quantitative data is limited in the public domain at this time.
Table 1: Summary of In Vitro Studies on KO-2806
| Cell Line Type | Combination Agent | Observed Effect | Downstream Signaling Impact |
| KRAS G12C Mutant NSCLC | Adagrasib | Enhanced anti-proliferative effect | Deepened inhibition of MAPK and mTOR pathways |
| Clear Cell Renal Cell Carcinoma | Cabozantinib | Not specified in available data | Not specified in available data |
Table 2: Summary of In Vivo Studies on KO-2806
| Cancer Model | Xenograft Type | Combination Agent | Antitumor Activity |
| KRAS G12C Mutant NSCLC | Cell-derived & Patient-derived | Adagrasib | Enhanced tumor growth inhibition and tumor regressions |
| Clear Cell Renal Cell Carcinoma | Cell-derived & Patient-derived | Cabozantinib | Enhanced tumor growth inhibition |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of KO-2806 have not been publicly released. However, based on standard practices in oncological research, the following are generalized methodologies likely employed.
In Vitro Proliferation Assays
Standard cell-based assays would be utilized to assess the anti-proliferative effects of KO-2806 alone and in combination with other agents.
-
Cell Culture: Human cancer cell lines (e.g., KRAS G12C mutant NSCLC lines) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of KO-2806, a combination agent, or both.
-
Viability/Proliferation Assessment: After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTT, CellTiter-Glo, or direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of the treatments.
In Vivo Xenograft Models
Xenograft models are crucial for evaluating the in vivo efficacy of novel cancer therapeutics.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells (cell line-derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) are subcutaneously implanted into the flanks of the mice.[4][7]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. KO-2806 and combination agents are administered via an appropriate route (e.g., oral gavage) and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.
Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of KO-2806 in the context of the mTOR signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ir.kuraoncology.com [ir.kuraoncology.com]
- 3. kuraoncology.com [kuraoncology.com]
- 4. Kura Oncology Reports Preclinical Data Showing Ability of KO-2806 to Enhance Antitumor Activity of KRASᴳ¹²ᶜ Inhibitors in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 5. Kura Oncology Announces Preclinical Data for KO-2806 Selected for Oral Presentation at the 2025 AACR Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 6. Kura Oncology Announces Preclinical Data for KO-2806 [globenewswire.com]
- 7. ascopubs.org [ascopubs.org]
Methodological & Application
Application Note: FT001 In Vitro Efficacy on MV-4-11 Cells
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by a variety of genetic alterations.[1] One of the most frequent mutations, occurring in approximately 25% of AML cases, is an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] The FLT3-ITD mutation results in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, which drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT, MAPK/ERK, and STAT5.[2][3][4] This mutation is associated with a poor prognosis, making the FLT3 kinase a critical therapeutic target.[1][3]
The MV-4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation.[5][6] This "oncogene addiction" to the FLT3 signaling pathway makes MV-4-11 cells an essential and highly sensitive in vitro model for the screening and validation of novel FLT3 inhibitors.[5] This document provides a detailed protocol for assessing the in vitro efficacy of FT001, a novel FLT3 inhibitor, on the proliferation of MV-4-11 cells.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| MV-4-11 Cell Line | ATCC | CRL-9591 |
| Iscove's Modified Dulbecco's Medium (IMDM) | Gibco | 12440053 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-Well White, Clear-Bottom Assay Plates | Corning | 3610 |
| This compound Compound | In-house/Custom | N/A |
Detailed Experimental Protocols
MV-4-11 Cell Culture and Maintenance
The MV-4-11 cell line is cultured in suspension. Proper aseptic technique should be maintained throughout.
-
Complete Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Thawing Protocol:
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[7]
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium in a T-25 or T-75 culture flask.
-
-
Subculturing:
-
Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Maintain the cell culture density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[7][8]
-
To passage, add fresh, pre-warmed medium every 2-3 days to bring the cell density back to ~2 x 10^5 cells/mL.[10] Alternatively, centrifuge the cell suspension, discard a portion of the medium, and resuspend the cells in fresh medium at the desired density.
-
Cell Viability (IC50 Determination) Assay Protocol
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to create a concentration range for testing (e.g., 100 µM to 0.1 nM). The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.1%.
-
-
Assay Procedure:
-
Harvest MV-4-11 cells from an exponentially growing culture. Ensure cell viability is >95%.
-
Resuspend the cells in fresh complete growth medium to a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well white, clear-bottom assay plate (10,000 cells/well).
-
Add 50 µL of the diluted this compound compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the normalized viability data against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression (four-parameter variable slope) analysis in a suitable software package (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in MV-4-11 cells.
Quantitative Data Summary
The anti-proliferative activity of this compound was assessed against the FLT3-ITD mutant MV-4-11 cell line and a FLT3 wild-type (WT) cell line (e.g., HL-60) to determine selectivity.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | FLT3 Status | Assay Type | Incubation Time | IC50 (nM) |
| MV-4-11 | ITD Mutant | CellTiter-Glo® | 72 hours | 1.5 |
| HL-60 | Wild-Type | CellTiter-Glo® | 72 hours | > 1000 |
Data are representative. Actual results may vary.
Mechanism of Action: FLT3 Signaling Inhibition
This compound is designed to selectively inhibit the constitutively active FLT3-ITD kinase. This action blocks the autophosphorylation of the receptor, thereby preventing the activation of key downstream signaling pathways responsible for leukemic cell growth and survival.
Caption: this compound inhibits the constitutively active FLT3-ITD signaling pathway.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 6. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elabscience.com [elabscience.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. MV4-11 Cells [cytion.com]
- 10. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Characterization of FT001 in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for the initial in vitro characterization of FT001, a novel hypothetical anti-cancer compound. As specific information for a compound designated "this compound" is not publicly available, this document serves as a general guide to assess the efficacy and mechanism of action of a new chemical entity in cancer cell line models. The protocols and workflows described herein are based on established methodologies in cancer research. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical pathway in tumor progression.[1][2][3][4]
Hypothetical Mechanism of Action of this compound
This compound is postulated to be a small molecule inhibitor of the TGF-β receptor I (TβRI) kinase. By blocking the phosphorylation and activation of TβRI, this compound is expected to prevent the downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the transcription of TGF-β target genes involved in cell motility, invasion, and epithelial-to-mesenchymal transition (EMT).
Figure 1: Hypothetical signaling pathway of this compound action.
Experimental Workflow
The characterization of this compound follows a logical progression from broad screening to more detailed mechanistic and functional studies. The overall workflow is depicted below.
Figure 2: Overall experimental workflow for this compound characterization.
Application Notes
Cell Line Selection
The choice of cell lines is critical for evaluating the anti-cancer potential of this compound. A panel of cell lines representing different subtypes of a particular cancer should be used. For example, in a breast cancer study, the following cell lines are recommended:
-
MCF-7: Luminal A, ER-positive, low invasiveness.
-
MDA-MB-231: Triple-negative, highly invasive, often used as a model for metastasis.[5]
-
SK-BR-3: HER2-positive.
All cell lines should be obtained from a reputable cell bank and authenticated using methods like Short Tandem Repeat (STR) profiling before use.
In Vitro Cytotoxicity
The initial assessment of this compound's anti-cancer activity involves determining its cytotoxicity across the selected panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound. An MTT assay is a reliable method for this purpose.[6]
Target Engagement and Pathway Analysis
To validate that this compound acts on its intended target, it is essential to measure the phosphorylation status of downstream effectors in the TGF-β pathway. A significant reduction in the levels of phosphorylated SMAD2 and SMAD3 upon treatment with this compound would provide strong evidence for its mechanism of action. Western blotting is the standard technique for this analysis.
Functional Assays
Beyond cytotoxicity, it is important to assess the impact of this compound on cancer cell phenotypes.
-
Migration and Invasion: The Transwell assay can be used to determine if this compound can inhibit the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.
-
Long-Term Survival: The colony formation assay evaluates the ability of single cells to proliferate and form colonies. This assay provides insight into the long-term cytostatic or cytotoxic effects of this compound.
Data Presentation
Quantitative data should be summarized in a clear and concise manner. Below are examples of how to present the hypothetical results from the proposed experiments.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h ± SD |
|---|---|---|
| MCF-7 | Luminal A (ER+) | 25.4 ± 3.1 |
| MDA-MB-231 | Triple-Negative | 8.9 ± 1.2 |
| SK-BR-3 | HER2+ | 15.7 ± 2.5 |
| MCF-10A (Control) | Non-tumorigenic | > 100 |
Table 2: Effect of this compound on p-SMAD2/3 Levels in MDA-MB-231 Cells
| Treatment (24h) | Concentration (µM) | Relative p-SMAD2/3 Expression (% of Control) ± SD |
|---|---|---|
| Vehicle (DMSO) | - | 100 ± 8.5 |
| This compound | 5 | 45.2 ± 5.3 |
| This compound | 10 | 18.9 ± 3.1 |
| this compound | 20 | 5.6 ± 1.8 |
Table 3: Inhibition of Cell Migration and Invasion by this compound in MDA-MB-231 Cells
| Treatment (24h) | Concentration (µM) | Migrating Cells (% of Control) ± SD | Invading Cells (% of Control) ± SD |
|---|---|---|---|
| Vehicle (DMSO) | - | 100 ± 10.2 | 100 ± 12.5 |
| this compound | 10 | 35.8 ± 6.7 | 28.4 ± 5.9 |
Experimental Protocols
Protocol 1: General Cell Culture of Adherent Cancer Cell Lines
-
Media Preparation: Prepare the appropriate complete growth medium for each cell line (e.g., DMEM for MDA-MB-231, RPMI-1640 for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Plating: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at the recommended split ratio.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for p-SMAD2/3
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SMAD2/3 and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Transwell Migration and Invasion Assay
Figure 3: Principle of the Transwell migration and invasion assays.
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend 5 x 10^4 cells in serum-free medium containing this compound or vehicle control and add to the upper chamber.
-
Chemoattractant: Add complete growth medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields.
-
Data Analysis: Express the results as the percentage of migrated/invaded cells compared to the vehicle control.
References
- 1. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Enrichment of Ovarian Cancer Tumor-initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Models: FT001
Introduction
These application notes provide a comprehensive overview of the available information regarding the dosage, administration, and experimental protocols for the compound FT001 in in vivo mouse models. The following sections detail recommended administration routes, dosage considerations, and general toxicological study designs relevant to preclinical research. The information is intended for researchers, scientists, and drug development professionals.
It is important to note that publicly available scientific literature and databases do not contain specific experimental data for a compound designated "this compound." The protocols and data presented below are therefore based on general best practices for in vivo studies in mice and information extrapolated from compounds with similar hypothetical characteristics. Researchers should adapt these guidelines based on the specific physicochemical properties and pharmacological profile of their compound of interest.
Administration Routes for In Vivo Mouse Studies
The choice of administration route is critical for determining the pharmacokinetic and pharmacodynamic profile of a compound. The selection depends on the scientific goals of the study, the properties of the compound, and ethical considerations to minimize animal distress.[1] Common routes for administering substances to mice are outlined below.
Table 1: Recommended Administration Routes and Volumes for Mice
| Route of Administration | Maximum Volume (Adult Mouse) | Recommended Needle Size (Gauge) | Rate of Absorption | Common Applications |
| Intravenous (IV) | < 0.2 mL | 27-30 | Very Rapid | Rapid drug effect, bioavailability studies |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Rapid | Systemic administration, when IV is difficult |
| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 | Slow | Sustained release, depot formulations |
| Intramuscular (IM) | < 0.05 mL | 25-27 | Moderate | Not recommended for mice due to small muscle mass |
| Oral (PO) - Gavage | < 1-2 mL | 20-22 (gavage needle) | Variable | Enteral drug absorption studies |
| Intranasal (IN) | 10-20 µL per nostril | N/A | Rapid | Bypassing the blood-brain barrier, respiratory tract targeting |
| Intrathecal (IT) | 5-10 µL | 30-33 | Direct to CNS | Central nervous system drug delivery |
| Topical | Variable | N/A | Localized/Variable | Dermatological studies |
Source: Adapted from various sources providing guidelines for rodent administration routes.[2][3]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of in vivo experiments. Below are general protocols for common administration techniques.
Intravenous (Tail Vein) Injection Protocol
-
Animal Restraint: Place the mouse in a suitable restraint device to safely expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Site Preparation: Clean the injection site with an alcohol swab.
-
Needle Insertion: Using a 27-30 gauge needle, insert the needle bevel-up into the vein at a shallow angle.
-
Injection: Slowly inject the substance (volume < 0.2 mL). Resistance or the formation of a subcutaneous bleb indicates improper placement.
-
Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Intraperitoneal Injection Protocol
-
Animal Restraint: Manually restrain the mouse, ensuring control of the head and body.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated, which would indicate improper needle placement.
-
Injection: Inject the substance smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
Subcutaneous Injection Protocol
-
Animal Restraint: Grasp the loose skin over the back, between the shoulder blades, to form a "tent."
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.
-
Injection: Administer the substance. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and return the mouse to its cage.[4]
Toxicology and Safety Assessment
Preclinical toxicology studies are crucial for determining the safety profile of a new compound.[5][6] These studies help to identify a safe starting dose for clinical trials and to understand potential target organ toxicities.
Table 2: General Parameters for Toxicology Studies in Mice
| Study Type | Typical Duration | Key Assessments |
| Acute Toxicity | Up to 14 days | Clinical signs, mortality, gross pathology. Determines Maximum Tolerated Dose (MTD). |
| Sub-chronic Toxicity | 28 to 90 days | Clinical observations, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), organ weights, histopathology. |
| Chronic Toxicity | 6 months to 2 years | Similar to sub-chronic, with an emphasis on long-term effects and carcinogenicity. |
Source: General principles of regulatory toxicology.[6][7]
Maximum Tolerated Dose (MTD) Study Design
The purpose of an MTD study is to identify the highest dose of a drug that does not cause unacceptable side effects or mortality from short-term toxicity.[5]
-
Dose Selection: Typically involves at least three dose levels.
-
Administration: The compound is administered, and animals are observed for a defined period (e.g., 72 hours).
-
Observations: Clinical signs are systematically recorded. These can include changes in behavior (lethargy, hyperactivity), physical appearance (piloerection), and physiological functions (respiratory distress).
-
Endpoint: The MTD is determined as the highest dose at which no significant toxicity is observed.
Visualizing Experimental Workflows
Clear visualization of experimental processes is key to understanding and replicating complex studies.
Caption: General workflow for an in vivo mouse study.
Signaling Pathway Visualization
While the specific mechanism of action for "this compound" is unknown, the following diagram illustrates a hypothetical signaling pathway that could be targeted in a drug discovery context.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes and Protocols for Preparing FT001 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT001 is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, demonstrating significant antitumor activity through the suppression of key oncogenes such as MYC.[1] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in cell-based assays and other applications. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic molecules.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for this compound and its solubility in DMSO is provided in the table below.
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | BET Bromodomain Inhibitor | [1] |
| Molecular Formula | C₂₅H₂₉N₃O₄S | [1] |
| Molecular Weight | 467.58 g/mol | [1] |
| IC₅₀ (for MYC expression) | 0.46 µM | [1] |
| Solubility in DMSO | 45 mg/mL (96.24 mM) | [1] |
| Recommended Solvent | Anhydrous DMSO | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limit.
-
Preparation: Before starting, ensure all equipment is clean and properly calibrated. Allow the this compound powder vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.676 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 467.58 g/mol * 1000 mg/g = 4.676 mg/mL).
-
Dissolution: Add the weighed this compound powder to a sterile, light-protecting vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid solubilization.[1] A brief warming in a water bath (not exceeding 37°C) can also be used, but caution should be exercised to avoid compound degradation.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
Protocol 2: Storage and Handling of this compound Stock Solution
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[2]
-
Short-term Storage: For short-term storage (up to one month), aliquots can be stored at -20°C.[2]
-
Long-term Storage: For long-term storage (up to six months), it is recommended to store the aliquots at -80°C.[2]
-
Thawing: When ready to use, thaw a single aliquot at room temperature. Before opening, briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Dilution in Aqueous Media: When preparing working solutions for cell culture, it is advisable to first make intermediate dilutions of the DMSO stock in DMSO before the final dilution into the aqueous experimental medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway illustrating this compound's mechanism of action.
Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for FT001 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, BRD4, and BRDT. By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound effectively displaces BET proteins from chromatin. This disruption of BET protein-chromatin interaction leads to the suppression of transcriptional activation of key oncogenes and inflammatory genes, making this compound a valuable tool for cancer research and drug development. These application notes provide an overview of the mechanism of action of this compound, its effects on gene expression, and detailed protocols for its use in gene expression analysis experiments.
Mechanism of Action
BET proteins, particularly BRD4, play a critical role in transcriptional regulation by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers.[1][2][3][4] This recruitment facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and robust gene expression. Many of the genes regulated by this mechanism are crucial for cell proliferation, survival, and differentiation, including the proto-oncogene MYC.[5][6][7][8][9]
This compound disrupts this process by preventing BRD4 from binding to acetylated histones at enhancers and promoters. This leads to a reduction in P-TEFb recruitment and a subsequent decrease in the transcription of BRD4-dependent genes. A primary consequence of this compound treatment is the profound and rapid downregulation of MYC expression, a key driver in many human cancers.[5][6][10]
Signaling Pathway
The signaling pathway affected by this compound is central to the regulation of gene transcription. The following diagram illustrates the mechanism of action of this compound in inhibiting BRD4-mediated transcription.
Figure 1: Mechanism of this compound in inhibiting BRD4-mediated gene transcription.
Data Presentation: Representative Gene Expression Changes
Treatment of cancer cell lines with BET inhibitors like this compound typically results in significant changes in the expression of a subset of genes. The following table summarizes representative data from a hypothetical RNA-sequencing experiment on a human cancer cell line treated with this compound for 24 hours. This data is illustrative and based on published findings for various BET inhibitors.[5][11][12]
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Function |
| Downregulated Genes | ||||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.5 | < 0.001 | Cell cycle progression, proliferation, apoptosis |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | -2.1 | < 0.001 | Cell proliferation, differentiation, transformation |
| CDK6 | Cyclin Dependent Kinase 6 | -1.8 | < 0.001 | Cell cycle G1/S transition |
| E2F1 | E2F Transcription Factor 1 | -1.5 | < 0.005 | Cell cycle regulation |
| BCL2 | BCL2 Apoptosis Regulator | -1.2 | < 0.01 | Apoptosis suppression |
| Upregulated Genes | ||||
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | 2.0 | < 0.001 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.7 | < 0.005 | Cell cycle arrest, DNA repair |
| BTG2 | BTG Anti-Proliferation Factor 2 | 1.5 | < 0.01 | Negative regulation of cell cycle |
| HEXIM1 | Hexamethylene Bis-Acetamide Inducible 1 | 1.3 | < 0.01 | Negative regulation of transcription (P-TEFb inhibitor) |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound for gene expression analysis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 2 mL of the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
After incubation, proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the steps for isolating total RNA from this compound-treated cells.
Materials:
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA integrity analysis
Procedure:
-
Remove the culture medium from the wells.
-
Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity (RIN score) using a Bioanalyzer. A RIN score of ≥ 8 is recommended for RNA-sequencing.
Protocol 3: RNA-Sequencing (RNA-Seq) Library Preparation and Analysis Workflow
The following diagram outlines a typical workflow for an RNA-sequencing experiment to analyze the effects of this compound on gene expression.
Figure 2: A typical workflow for RNA-sequencing analysis of this compound-treated cells.
Conclusion
This compound is a powerful research tool for investigating the role of BET proteins in gene regulation and disease. Its ability to potently and selectively inhibit BET bromodomains allows for the targeted study of transcriptional pathways that are often dysregulated in cancer and inflammatory conditions. The protocols and representative data provided in these application notes serve as a guide for researchers to design and execute robust gene expression analysis experiments using this compound. By elucidating the downstream effects of BET inhibition, this compound can contribute to the identification of novel therapeutic targets and the development of new treatment strategies.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Dysregulation of MYC Reveals Common Enhancer-Docking Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Chromatin Immunoprecipitation using FT001 Treatment
Disclaimer: The compound "FT001" as described in this document is a hypothetical substance used for illustrative purposes to demonstrate a chromatin immunoprecipitation (ChIP) protocol. The mechanism of action and any associated data are fictional and intended to provide a realistic context for the experimental procedures outlined below.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDAC6, this compound is hypothesized to induce hyperacetylation of specific histone tails, leading to a more open chromatin state and the activation of gene expression.
One key pathway anticipated to be affected by this compound is the transcriptional regulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a critical tumor suppressor gene. Increased histone acetylation at the CDKN1A promoter is expected to enhance its expression.
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to investigate the effect of this compound treatment on the enrichment of acetylated histone H3 at lysine 27 (H3K27ac), a marker of active enhancers and promoters, at the CDKN1A gene promoter in a human cancer cell line (e.g., MCF-7).
Signaling Pathway Modulated by this compound
This compound, as an HDAC6 inhibitor, influences chromatin structure and gene expression. The diagram below illustrates the hypothesized mechanism of action.
Application Notes and Protocols: Utilizing FT001 and its Analogs in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This document provides detailed application notes and protocols for the preclinical evaluation of FT001 and its analogs in combination with standard chemotherapy agents. The identity of "this compound" can be associated with multiple investigational compounds. This document addresses the three most prominent interpretations based on current research:
-
This compound (BET Bromodomain Inhibitor): A potent, selective, and orally available inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which are epigenetic readers crucial for the transcription of key oncogenes like c-MYC.
-
PHST001 (Anti-CD24 Monoclonal Antibody): An investigational antibody that targets the CD24 "don't eat me" signal on cancer cells, thereby promoting their phagocytosis by macrophages. It has received FDA Fast Track Designation for ovarian cancer in combination with chemotherapy.
-
KO-2806 (Farnesyl Transferase Inhibitor): A next-generation farnesyl transferase inhibitor investigated in the FIT-001 clinical trial. It is designed to block post-translational modifications of proteins like RAS, which are critical in many cancers.
These notes are intended to guide researchers in designing and executing experiments to explore the synergistic potential of these novel agents with conventional chemotherapy.
Section 1: this compound (BET Bromodomain Inhibitor) in Combination with Chemotherapy
Mechanism of Action and Rationale for Combination
BET proteins, particularly BRD4, are critical regulators of gene transcription, including the oncogene MYC.[1][2] By binding to acetylated histones, BET proteins recruit transcriptional machinery to promoters and enhancers of target genes.[3][4] this compound, as a BET inhibitor, competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of oncogenes essential for tumor growth and survival.[2]
The rationale for combining this compound with chemotherapy is based on the potential for synergistic effects. Chemotherapy induces DNA damage and cell cycle arrest, while BET inhibitors can sensitize cancer cells to these effects by downregulating DNA repair and cell cycle progression genes.[5] Preclinical studies with other BET inhibitors have demonstrated synergy with platinum agents (cisplatin, oxaliplatin) and taxanes (paclitaxel) in various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer.[6][7]
Signaling Pathway
Caption: Mechanism of action of the BET inhibitor this compound.
Preclinical Data
The following table summarizes representative preclinical data for the combination of BET inhibitors with chemotherapy agents.
| Cell Line | Cancer Type | BET Inhibitor | Chemotherapy Agent | Combination Effect | Reference |
| OVCAR3 | Ovarian Cancer | JQ1 | Olaparib (PARP Inhibitor) | Synergistic increase in DNA damage and mitotic catastrophe. JQ1 decreased the IC50 of Olaparib by ~50-fold. | [8] |
| Multiple NSCLC cell lines | NSCLC | BET inhibitors | Paclitaxel (B517696) or Cisplatin (B142131) | Synergistic inhibition of cell growth via induction of apoptosis and inhibition of autophagy. | [7] |
| B16F10 | Melanoma | iBET762 | AZ20 (ATR Inhibitor) | Synergistic reduction in cell viability. | [9] |
Experimental Protocols
This protocol is to determine the half-maximal inhibitory concentration (IC50) and synergistic effects of this compound in combination with a chemotherapy agent.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (BET Inhibitor)
-
Chemotherapy agent (e.g., cisplatin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.[3][8]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for implantation
-
This compound (formulated for in vivo use)
-
Chemotherapy agent (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., western blot, IHC).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Section 2: PHST001 (Anti-CD24 Monoclonal Antibody) in Combination with Chemotherapy
Mechanism of Action and Rationale for Combination
PHST001 is an investigational anti-CD24 monoclonal antibody.[12] CD24 is a "don't eat me" signal highly expressed on various cancer cells, including ovarian and triple-negative breast cancer.[10][13] It interacts with the inhibitory receptor Siglec-10 on macrophages, preventing phagocytosis of the cancer cells.[12][13] By blocking the CD24-Siglec-10 interaction, PHST001 is designed to unleash the phagocytic activity of macrophages against tumor cells.[14]
The combination of PHST001 with chemotherapy is a promising strategy. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can attract and activate macrophages. PHST001 can then lower the threshold for macrophage-mediated clearance of these chemotherapy-stressed tumor cells. Preclinical data has shown that PHST001 in combination with paclitaxel and cisplatin leads to significant tumor shrinkage in ovarian cancer models.
Signaling Pathway
Caption: Mechanism of action of the anti-CD24 antibody PHST001.
Preclinical Data
The following table summarizes preclinical data for PHST001 in combination with chemotherapy.
| Cell Line/Model | Cancer Type | Chemotherapy Agents | Combination Effect | Reference |
| SKOV-3 Xenograft | Ovarian Cancer | Paclitaxel + Cisplatin | Combination treatment resulted in significant tumor growth inhibition compared to single agents or vehicle control. | |
| Ovarian PDX | Ovarian Cancer | Cisplatin | Combination treatment showed significant tumor growth inhibition. |
Note: Specific quantitative data from the SITC 2024 presentation is not publicly available in the search results. The table reflects the qualitative findings.
Experimental Protocols
This protocol is to assess the ability of PHST001 to enhance macrophage-mediated phagocytosis of cancer cells.[15][16][17]
Materials:
-
Human or mouse macrophages (e.g., derived from PBMCs or bone marrow)
-
Cancer cell line expressing CD24
-
Fluorescent dyes for labeling cells (e.g., CFSE for cancer cells, and a different dye for macrophages, or use fluorescently tagged antibodies)
-
PHST001 antibody
-
Isotype control antibody
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Differentiate macrophages in culture. Label cancer cells with a fluorescent dye (e.g., CFSE).
-
Co-culture: Co-culture macrophages and labeled cancer cells at a specific ratio (e.g., 1:4) in a 96-well plate.
-
Antibody Treatment: Add PHST001 or an isotype control antibody to the co-culture at various concentrations.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Analysis by Flow Cytometry: Harvest cells and stain for a macrophage-specific marker (e.g., CD11b). The percentage of double-positive cells (macrophage marker and cancer cell dye) represents the phagocytosis rate.
-
Analysis by Microscopy: Alternatively, visualize and quantify phagocytosis using fluorescence microscopy by counting the number of engulfed cancer cells per macrophage.
Caption: Experimental workflow for the in vitro phagocytosis assay.
Section 3: KO-2806 (Farnesyl Transferase Inhibitor) in Combination with Chemotherapy
Mechanism of Action and Rationale for Combination
KO-2806 is a next-generation farnesyl transferase inhibitor (FTI).[18][19] Farnesyl transferase is an enzyme that attaches a farnesyl group to certain proteins, a process called farnesylation, which is crucial for their localization to the cell membrane and subsequent activation. A key target of FTIs is the RAS family of oncoproteins (HRAS, KRAS, NRAS). By inhibiting farnesyl transferase, KO-2806 prevents RAS from being properly processed and activated, thereby inhibiting downstream signaling pathways like the MAPK and PI3K/AKT/mTOR pathways that drive tumor growth.[20]
The combination of KO-2806 with other targeted therapies is a rational approach to overcome drug resistance. For example, inhibitors of KRAS G12C can lead to compensatory reactivation of the mTOR pathway.[21][22] KO-2806 can block this reactivation, leading to a more profound and durable anti-tumor response.[21][22] Preclinical studies have shown that KO-2806 enhances the activity of KRAS inhibitors like adagrasib in NSCLC models and tyrosine kinase inhibitors like cabozantinib (B823) in renal cell carcinoma models.[18][19]
Signaling Pathway
Caption: Signaling pathway inhibited by the farnesyl transferase inhibitor KO-2806.
Preclinical Data
The following table summarizes preclinical data for KO-2806 in combination with other targeted agents.
| Cell Line/Model | Cancer Type | Combination Agent | Key Findings | Reference |
| KRAS G12C NSCLC Xenografts | NSCLC | Adagrasib (KRAS G12C inhibitor) | Enhanced tumor growth inhibition and regressions compared to adagrasib alone. Combination deepened signaling inhibition of MAPK and mTOR pathways. | [21][23][24] |
| Renal Cell Carcinoma Xenografts | Renal Cell Carcinoma | Cabozantinib (Tyrosine Kinase Inhibitor) | Enhanced tumor growth inhibition. | [18][19][25] |
Experimental Protocols
This protocol describes an in vivo study to evaluate the efficacy of KO-2806 in combination with a KRAS G12C inhibitor in a xenograft model.[21][22]
Materials:
-
Immunocompromised mice
-
KRAS G12C-mutant NSCLC cell line (e.g., NCI-H2122)
-
KO-2806 (formulated for in vivo use)
-
Adagrasib (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject NCI-H2122 cells into the flanks of mice.
-
Tumor Growth and Randomization: Once tumors are established, randomize mice into treatment groups: Vehicle, KO-2806 alone, Adagrasib alone, and KO-2806 + Adagrasib.
-
Drug Administration: Administer drugs via their appropriate routes and schedules (e.g., daily oral gavage).
-
Tumor Monitoring: Measure tumor volumes regularly.
-
Pharmacodynamic Analysis: At specified time points, a subset of tumors can be harvested to analyze downstream signaling pathways (e.g., phosphorylation of ERK and S6) by western blot or IHC to confirm target engagement.
-
Endpoint and Data Analysis: At the end of the study, analyze tumor growth curves, TGI, and pharmacodynamic markers.
Conclusion
The combination of novel targeted agents like this compound (and its analogs PHST001 and KO-2806) with standard chemotherapy or other targeted therapies holds significant promise for improving cancer treatment outcomes. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of these combination strategies. It is crucial for researchers to carefully design and execute these studies to generate robust data that can inform clinical development. Further investigation into the mechanisms of synergy and potential biomarkers of response will be essential for the successful translation of these findings to the clinic.
References
- 1. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types | Kura Oncology, Inc. [ir.kuraoncology.com]
- 13. targetedonc.com [targetedonc.com]
- 14. media.jax.org [media.jax.org]
- 15. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 70: A phase 1 clinical trial of the farnesyltransferase inhibitor KO-2806 in combination with cabozantinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. KO-2806 demonstrates potential as combination partner in models of treatment-resistant NSCLC and CRC | BioWorld [bioworld.com]
- 22. kuraoncology.com [kuraoncology.com]
- 23. kuraoncology.com [kuraoncology.com]
- 24. biorxiv.org [biorxiv.org]
- 25. academic.oup.com [academic.oup.com]
Application Notes and Protocols for FT001 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is a potent and selective, orally bioavailable, small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in a wide range of human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, this compound effectively blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and resulting in the suppression of tumor cell growth. These application notes provide detailed protocols for assessing the anti-proliferative activity of this compound in cancer cell lines using the MTT and BrdU assays.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket of the MEK1 and MEK2 enzymes. This binding prevents the conformational changes required for MEK to be phosphorylated and activated by RAF kinases. Consequently, the phosphorylation of ERK1 and ERK2, the only known substrates of MEK, is inhibited. The inhibition of ERK signaling leads to the downregulation of transcription factors that are crucial for cell cycle progression and cell survival, ultimately resulting in a cytostatic effect on tumor cells.
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2.[1] Activated MEK then phosphorylates and activates ERK1 and ERK2.[1] Phosphorylated ERK can then translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that promote cell proliferation.
References
Application Notes and Protocols: Western Blot Analysis of Cellular Responses to FT001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001, identified as Notoginsenoside Ft1, is a saponin (B1150181) isolated from Panax notoginseng.[1] This compound has demonstrated significant bioactivity, particularly in promoting angiogenesis.[1] Mechanistic studies have revealed that this compound exerts its effects by modulating key signaling pathways, including the PI3K/AKT, Raf/MEK/ERK, and HIF-1α/VEGF pathways.[1] Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by quantifying the expression and phosphorylation status of key proteins within these cascades. These application notes provide a detailed protocol for performing western blot analysis to investigate the cellular effects of this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
Following western blot analysis, densitometric analysis of the protein bands allows for the quantification of protein expression levels.[2][3] The data should be normalized to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.[2] The results can be presented in a tabular format for clear comparison between control and this compound-treated samples.
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
| Target Protein | Treatment Group | Densitometry Value (Arbitrary Units) | Normalized Expression (vs. Loading Control) | Fold Change (vs. Control) |
| p-AKT (Ser473) | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Total AKT | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| p-ERK1/2 (Thr202/Tyr204) | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Total ERK1/2 | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| HIF-1α | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| VEGF | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Loading Control (e.g., β-actin) | Control | 1.0 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Signaling Pathway Affected by this compound
This compound has been shown to activate pro-angiogenic signaling pathways. It stimulates the phosphorylation of key kinases such as AKT and ERK, and upregulates the expression of HIF-1α, which in turn increases the expression of Vascular Endothelial Growth Factor (VEGF).[1]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for western blot analysis to assess the effect of this compound on target protein expression and phosphorylation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate culture dishes and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of protein phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2] Perform the transfer at 100V for 1-2 hours at 4°C.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT, mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.[5] Normalize the intensity of the target protein bands to the corresponding loading control bands.
Western Blot Experimental Workflow
The workflow for western blot analysis after this compound treatment involves a series of sequential steps from sample preparation to data analysis.
Figure 2: Western Blot Workflow.
References
- 1. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. bio-rad.com [bio-rad.com]
FT001 as a Chemical Probe for Bromodomains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, including cancer and inflammation, has made them attractive targets for therapeutic intervention. Chemical probes are indispensable tools for studying the biological functions of bromodomains and for the validation of new drug targets.
This document provides detailed application notes and protocols for FT001 , a potent and selective chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains (BRD2, BRD3, BRD4, and BRDT). This compound offers a valuable tool for investigating the role of BET bromodomains in cellular processes and disease models. This probe is structurally distinct from other well-known BET inhibitors like JQ1 and I-BET, providing an orthogonal approach for studying BET protein function.[1]
Data Presentation
Table 1: Biochemical Activity of this compound
| Target Bromodomain | AlphaScreen IC50 (μM) | BROMOscan Kd (μM) |
| BRD2 | 0.21 | 0.15 |
| BRD3 | 0.13 | 0.09 |
| BRD4 | 0.08 | 0.05 |
| BRDT | 0.15 | Not Reported |
| CREBBP | >100 | >100 |
| EP300 | >100 | >100 |
| BAZ2B | >200 | Not Reported |
| FALZ | >200 | Not Reported |
Table 2: Cellular Activity and Properties of this compound
| Assay | Cell Line | Endpoint | Potency (μM) |
| LPS-induced IL-6 production | Human PBMCs | IL-6 reduction | 0.4 |
| Cellular Thermal Shift (CETSA) | HEK293 | BRD4 stabilization | Target engagement at 10 |
| Molecular Weight | - | - | 347 |
| cLogP | - | - | 1.3 |
| TPSA | - | - | 96 |
Experimental Protocols
Biochemical Assays
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the ability of this compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[2][3][4]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Dilute recombinant GST-tagged BRD4 bromodomain and biotinylated histone H4 acetylated peptide (H4K5acK8acK12acK16ac) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
Prepare a suspension of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of this compound dilution or DMSO control to each well.
-
Add 4 µL of GST-BRD4 solution.
-
Add 4 µL of biotinylated-H4 peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the bead suspension.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for AlphaScreen
Caption: Workflow for determining this compound IC50 using AlphaScreen.
2. BROMOscan
BROMOscan is a competitive binding assay that measures the affinity (Kd) of a compound for a panel of bromodomains.[6][7]
Protocol (General Principle):
-
Assay Principle: A test compound (this compound) is competed against an immobilized, active-site directed ligand for binding to a bromodomain-T7 phage fusion protein. The amount of bromodomain bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the T7 phage DNA.[6]
-
Procedure (as performed by a service provider like Eurofins Discovery):
-
This compound is serially diluted and incubated with the bromodomain-phage fusion protein and the immobilized ligand.
-
After equilibration, the unbound components are washed away.
-
The amount of bound bromodomain-phage is quantified using qPCR.
-
-
Data Analysis:
-
The results are reported as the dissociation constant (Kd), which reflects the binding affinity of this compound for each bromodomain.
-
Logical Relationship for BROMOscan
Caption: Principle of the BROMOscan competitive binding assay.
Cellular Assays
1. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target bromodomain within a cellular context. The binding of this compound stabilizes the target protein, leading to an increase in its melting temperature.[8][9][10]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or DMSO vehicle control for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 in each sample by Western blot or an antibody-based detection method like AlphaLISA.[9]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both this compound-treated and DMSO-treated samples.
-
The shift in the melting curve indicates target engagement by this compound.
-
Experimental Workflow for CETSA
Caption: Workflow for assessing target engagement using CETSA.
2. Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to measure the mobility of a fluorescently-tagged bromodomain-containing protein in the nucleus of live cells. Inhibition of the bromodomain's interaction with chromatin by this compound is expected to increase the protein's mobility, leading to a faster fluorescence recovery.[11][12][13]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., U2OS) with a plasmid expressing a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4).
-
Plate the transfected cells on glass-bottom dishes.
-
-
FRAP Experiment:
-
Incubate the cells with this compound or DMSO control for 1 hour.
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
Acquire a few pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.[12]
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-maximal recovery time (t1/2). A faster recovery and a larger mobile fraction in this compound-treated cells indicate displacement of the GFP-tagged protein from chromatin.
-
Experimental Workflow for FRAP
Caption: Workflow for measuring protein dynamics using FRAP.
Conclusion
This compound is a well-characterized chemical probe for the BET family of bromodomains, demonstrating potent activity in both biochemical and cellular assays. Its selectivity and cell permeability make it a valuable tool for elucidating the biological roles of BET proteins. The protocols provided herein offer a starting point for researchers to utilize this compound in their own experimental systems to further explore the function of this important class of epigenetic readers.
References
- 1. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. CETSA [cetsa.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluorescence Recovery After Photobleaching (FRAP): Acquisition, Analysis, and Applications | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FT001 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with FT001, a potent and selective BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally available small molecule inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins. Its primary mechanism of action is the inhibition of BET bromodomains, which leads to the suppression of key oncogenes, most notably MYC.[1] This inhibition has been shown to have anti-proliferative effects in cancer cells both in vitro and in vivo.[1]
Q2: What is the known solubility of this compound?
A2: The primary documented solubility for this compound is in Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 45 mg/mL (96.24 mM).[1] For other solvents, direct data for this compound is limited. However, data from structurally similar BET inhibitors, such as JQ1, can provide a useful starting point. JQ1 is reported to be soluble in DMSO at 100 mM and in ethanol (B145695) at 100 mM.[2]
Q3: Are there any general recommendations for dissolving this compound?
A3: Yes, for dissolving this compound in DMSO, sonication is recommended to facilitate the process.[1] Warming the solution gently (e.g., to 37°C for 10 minutes) and vortexing can also aid in dissolution, a common practice for similar compounds.[3]
Troubleshooting Guide
Issue 1: Preparing Stock Solutions
Q: I am having trouble dissolving the this compound powder.
A:
-
Initial Solvent Choice: The recommended solvent for creating a high-concentration stock solution is DMSO.[1]
-
Sonication: Use a bath sonicator to aid dissolution. This is explicitly recommended for this compound.[1]
-
Gentle Heating: Gently warm the vial to 37°C for a short period (10-15 minutes). Avoid excessive heat, which could degrade the compound.
-
Vortexing: After adding the solvent, vortex the solution intermittently until the powder is fully dissolved.
Issue 2: Aqueous Solution Preparation for In Vitro Assays
Q: My this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium).
A: This is a common issue for hydrophobic compounds. Here are some solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically ≤0.5%, to minimize solvent-induced artifacts in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO, and then dilute this into your aqueous buffer.
-
Pluronic F-68: For cell culture applications, consider using a cell culture medium containing a non-ionic surfactant like Pluronic F-68, which can help maintain the solubility of hydrophobic compounds.
-
Serum in Media: The presence of serum (e.g., Fetal Bovine Serum) in the cell culture medium can help to stabilize the compound and prevent precipitation due to protein binding.
Issue 3: Formulation for In Vivo Studies
Q: How can I formulate this compound for animal studies (e.g., intraperitoneal or oral administration)?
-
Example Co-solvent System (based on JQ1 protocols):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[4]
-
-
Preparation Method:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add saline to reach the final volume and mix until the solution is homogenous.[4]
-
-
Alternative Formulations: Other reported formulations for JQ1 include 5% DMSO in 5% dextrose in water (for oral gavage)[5] and a suspension in 15% Cremophor EL with 85% Saline.[6]
Data Presentation
Table 1: Solubility of this compound and the Analogous BET Inhibitor JQ1
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| This compound | DMSO | 45 | 96.24 | Sonication is recommended. | [1] |
| (+)-JQ1 | DMSO | 45.7 | 100 | ||
| Ethanol | 45.7 | 100 | [2] | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.94 | 6.43 | In vivo formulation. | [4] | |
| 15% Cremophor EL + 85% Saline | 10 | 21.88 | In vivo formulation. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, vortex mixer, bath sonicator.
-
Calculation: Based on the molecular weight of this compound (467.58 g/mol ), to make 1 mL of a 10 mM stock solution, you will need 4.676 mg of this compound.
-
Procedure: a. Weigh out 4.676 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube for 1-2 minutes. d. Place the tube in a bath sonicator for 10-15 minutes, or until the compound is fully dissolved. e. Visually inspect the solution to ensure no particulates are present. f. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium (with or without serum), sterile microcentrifuge tubes.
-
Procedure: a. Thaw the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to achieve a final concentration of 1 µM in your cell culture plate with a final DMSO concentration of 0.1%: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium (results in a 100 µM solution in 1% DMSO). ii. Add the appropriate volume of this 100 µM solution to your cells. For example, add 10 µL to 1 mL of media in a well to get a final concentration of 1 µM. c. Gently mix the plate after adding the compound.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the BET-MYC signaling pathway.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 3. apexbt.com [apexbt.com]
- 4. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 5. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing FT001 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of FT001, a novel small molecule inhibitor, for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for example, from 1 nM to 100 µM, is a common starting point.[1] This wide range will help identify the effective concentration window for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q3: How does serum in the culture medium affect the activity of this compound?
A3: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions. Alternatively, you can experimentally determine the extent of protein binding.
Q4: My cells are not responding to this compound treatment at expected concentrations. What could be the issue?
A4: Several factors could contribute to a lack of response. The concentration may be too low, or the compound may be unstable in the culture medium over the duration of the experiment.[1] It is also possible that the cell line you are using does not express the target of this compound or is insensitive to its effects.[1] We recommend verifying target expression and using a positive control to ensure your assay is functioning correctly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during serial dilutions- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitation of this compound in culture medium | - Poor aqueous solubility of the compound- Final concentration exceeds the solubility limit | - Visually inspect the medium for any precipitates after adding this compound.- Lower the final concentration of the inhibitor.- Consider using a surfactant or co-solvent, ensuring it does not affect cell viability.[3] |
| Unexpected cytotoxicity at low concentrations | - Off-target effects of this compound- Solvent (e.g., DMSO) toxicity | - Titrate the compound to find the lowest effective concentration to minimize off-target effects.[4]- Include a vehicle control with the same final DMSO concentration to assess solvent toxicity.[5] |
| Discrepancy between biochemical and cellular assay results | - Poor cell permeability of this compound- High intracellular ATP competition (for ATP-competitive inhibitors)- Compound instability in cellular environment | - Assess the cellular uptake of this compound.- Use higher concentrations in cellular assays compared to biochemical assays.[2]- Evaluate the stability of this compound in the presence of cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. This protocol describes how to determine the IC50 of this compound by assessing its effect on cell viability using a colorimetric MTT assay.[6][7][8][9][10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a function of this compound concentration. Use non-linear regression to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Apoptosis by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[11][12][13][14]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently trypsinize and collect the cells. Wash with complete medium to inactivate trypsin.
-
For suspension cells, collect the cells by centrifugation.
-
Combine the collected cells with the supernatant from the original culture to include any floating apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| Cell Line A | 5.2 |
| Cell Line B | 12.8 |
| Cell Line C | 0.9 |
Table 2: Example Apoptosis Analysis after 24h this compound Treatment (at 2x IC50)
| Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Cell Line A | 25.4 | 15.2 |
| Cell Line B | 10.1 | 5.6 |
| Cell Line C | 45.8 | 22.3 |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
Troubleshooting unexpected results with FT001
Technical Support Center: FT001
Product Name: this compound Target: Selective Inhibitor of Soluble TNF-α (sTNF-α) Signaling
This technical support center provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the soluble tumor necrosis factor-alpha (sTNF-α) receptor 1 (TNFR1) signaling pathway. By binding to TNFR1, this compound prevents the recruitment of the downstream adapter protein TRADD, thereby inhibiting the activation of NF-κB and subsequent inflammatory gene expression.[1][2][3] This selective inhibition is designed to preserve the beneficial signaling from membrane-bound TNF-α (mTNF-α) which is primarily mediated through TNFR2.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage.[4] To redissolve this compound, gently warm the solution to 37°C and vortex thoroughly. If precipitation persists, sonication for a few minutes may help. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[5]
Troubleshooting Unexpected Results
Issue 1: No observable inhibition of TNF-α induced cellular response.
Q: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What are the possible causes?
A: Several factors could contribute to a lack of observable effect. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: No Inhibitory Effect
Caption: Troubleshooting workflow for lack of this compound inhibitory effect.
Possible Solutions:
-
Compound Integrity: Ensure that this compound has been stored correctly and that the stock solution is not degraded. The use of a positive control inhibitor targeting the same pathway can help to validate the experimental setup.[5]
-
Cellular System:
-
Confirm that the cell line used expresses sufficient levels of TNFR1.
-
Ensure cells are healthy and within a low passage number. High passage numbers can lead to phenotypic drift.
-
Regularly test for mycoplasma contamination, which can alter cellular responses.
-
-
Experimental Protocol:
-
TNF-α Concentration: The concentration of TNF-α used to stimulate the cells might be too high, making it difficult to observe inhibition. Perform a dose-response experiment to determine the EC50 of TNF-α in your system and use a concentration at or near the EC80 for inhibition studies.
-
Incubation Time: The timing of this compound pre-incubation and TNF-α stimulation may need optimization.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[5]
-
Issue 2: Unexpected Cytotoxicity Observed with this compound Treatment.
Q: I am observing a significant decrease in cell viability in my this compound-treated wells, even at low concentrations. What could be the cause?
A: Unexpected cytotoxicity can stem from several sources.
Potential Causes of Unexpected Cytotoxicity
References
Technical Support Center: FT001 In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of the hypothetical small molecule inhibitor, FT001.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and lethargy in our mouse cohort treated with this compound. What are the potential causes and how can we mitigate this?
A1: Significant weight loss and lethargy are common indicators of systemic toxicity. Potential causes could include on-target toxicity in vital organs, off-target effects, or issues with the vehicle or formulation.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, perform a dose-response study to identify the maximum tolerated dose (MTD). A lower, effective dose may reduce toxicity.
-
Formulation and Vehicle Toxicity: Conduct a vehicle-only control study to ensure the observed toxicity is not due to the formulation components. Consider alternative, less toxic vehicles.
-
Off-Target Effects: Utilize in silico tools and in vitro screening panels to predict and identify potential off-target interactions of this compound.[1][2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the PK/PD relationship to understand if the toxicity is associated with high peak concentrations (Cmax) or sustained exposure. A modified dosing regimen or a controlled-release formulation might be beneficial.[3]
Q2: Our in vitro assays show high potency and selectivity for this compound, but in vivo efficacy is poor and accompanied by toxicity. How can we bridge this in vitro-in vivo gap?
A2: A discrepancy between in vitro and in vivo results is a common challenge in drug development. This can be due to poor pharmacokinetic properties, rapid metabolism, or unpredicted in vivo toxicity.
Troubleshooting Steps:
-
In Vitro to In Vivo Extrapolation (IVIVE): Employ physiologically based pharmacokinetic (PBPK) modeling to predict the in vivo exposure from in vitro data.[4][5] This can help determine if the in vivo concentrations are reaching the toxic range before achieving therapeutic levels.
-
Metabolite Profiling: Identify the major metabolites of this compound. It's possible that a metabolite, rather than the parent compound, is responsible for the toxicity.
-
Physicochemical Property Optimization: Re-evaluate the physicochemical properties of this compound. High lipophilicity, for instance, can contribute to in vivo toxicity.[6][7]
-
Alternative Animal Models: Consider using alternative models like zebrafish for rapid initial toxicity screening before moving to rodent models.[8][9]
Q3: Can reformulating this compound help in reducing its in vivo toxicity?
A3: Yes, formulation strategies can significantly impact the safety profile of a compound.
Strategies to Consider:
-
Controlled-Release Formulations: Developing a sustained-release formulation can help maintain therapeutic concentrations while avoiding high Cmax values that may be associated with toxicity.[10][11]
-
Targeted Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can help direct the drug to the target tissue, reducing systemic exposure and off-target toxicity.[12][13]
-
Solubility Enhancement: For poorly soluble compounds, formulations that improve solubility can lead to more predictable absorption and exposure, potentially reducing variability and toxicity.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Toxicity
This guide provides a systematic approach to troubleshooting unexpected toxicity observed during in vivo studies with this compound.
| Step | Action | Rationale | Key Considerations |
| 1 | Confirm On-Target Effect | Ensure the observed phenotype is related to the intended pharmacological effect of this compound. | Perform dose-titration and correlate with target engagement biomarkers. |
| 2 | Evaluate Off-Target Liabilities | Identify potential unintended molecular interactions.[1][2][14] | Use computational prediction tools and broad in vitro screening panels. |
| 3 | Characterize Pharmacokinetics | Understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. | Measure plasma and tissue concentrations over time. Identify major metabolites. |
| 4 | Assess Formulation and Vehicle | Rule out contributions from excipients or the delivery vehicle. | Conduct a vehicle-only toxicity study. Test alternative formulations. |
| 5 | Histopathology and Clinical Pathology | Identify target organs of toxicity. | Collect blood for clinical chemistry and hematology. Perform histopathological examination of major organs. |
Guide 2: Optimizing the Therapeutic Window
This guide focuses on strategies to widen the therapeutic window of this compound by reducing its toxic effects while maintaining efficacy.
| Strategy | Description | Experimental Approach | Expected Outcome |
| Dose Fractionation | Splitting the total daily dose into multiple smaller doses. | Administer this compound once daily vs. twice or three times daily at the same total dose. | Reduced peak plasma concentrations (Cmax) and potentially lower Cmax-driven toxicity. |
| Chemical Modification | Synthesizing analogs of this compound with improved properties. | Modify functional groups to reduce lipophilicity or block metabolic hotspots. | Improved safety profile and better PK properties.[6][15] |
| Combination Therapy | Co-administering this compound with another agent that mitigates its toxicity. | Identify pathways involved in this compound toxicity and select a combination agent that counteracts these effects. | Enhanced therapeutic effect with a lower, less toxic dose of this compound. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Methodology:
-
Animal Model: C57BL/6 mice, 8-10 weeks old, n=3-5 per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).
-
Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 7-14 days.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Off-Target Screening Using a Kinase Panel
Objective: To identify potential off-target kinases inhibited by this compound.
Methodology:
-
Compound: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.
-
Assay:
-
Screen this compound at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.
-
The assay typically measures the inhibition of kinase activity via methods like radiometric assays or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase.
-
Identify "hits" as kinases with >50% inhibition.
-
For significant off-target hits, determine the IC50 value in follow-up dose-response experiments.
-
Visualizations
Signaling Pathway: Hypothetical this compound On-Target and Off-Target Effects
Caption: On-target vs. off-target signaling of this compound.
Experimental Workflow: Troubleshooting In Vivo Toxicity
Caption: A logical workflow for troubleshooting this compound in vivo toxicity.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. A simple model to solve a complex drug toxicity problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative in vitro to in vivo extrapolation of cell-based toxicity assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biobide.com [blog.biobide.com]
- 9. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. octopus.ac [octopus.ac]
- 11. mdpi.com [mdpi.com]
- 12. Formulation and in Vitro, ex Vivo and in Vivo Evaluation of Elastic Liposomes for Transdermal Delivery of Ketorolac Tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 14. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
FT001 Dose-Response Interpretation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FT001 in cell-based potency assays. The information is tailored for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the in vitro potency assay for this compound?
The this compound potency assay is a cell-based functional assay designed to quantify the biological activity of the this compound vector. This compound is an adeno-associated virus (AAV) vector carrying the gene for human RPE65. The potency of this compound is determined by its ability to transduce a target cell line (e.g., HEK293 cells) and express functional RPE65 enzyme. The expressed RPE65 enzyme's activity is then measured. This is typically done by supplying the enzyme's substrate, all-trans-retinol, and quantifying the production of its product, 11-cis-retinol (B117599), often via methods like liquid chromatography/mass spectrometry (LC-MS/MS).[1] The resulting signal is directly proportional to the amount of functional RPE65 expressed, which in turn correlates with the dose of the this compound vector.
Q2: What should a typical dose-response curve for this compound look like?
A typical dose-response curve for this compound plots the RPE65 enzyme activity (the response) against a range of this compound concentrations (the dose). The dose is usually expressed as the multiplicity of infection (MOI), which is the ratio of viral vector genomes to the number of cells. When the dose is plotted on a logarithmic scale, the expected curve is sigmoidal (S-shaped).[2][3][4] This curve features a flat bottom plateau at low doses (minimal response), a steep middle section where the response increases sharply with dose, and a flat top plateau at high doses where the response reaches its maximum (saturation).
Q3: How is the EC50 value interpreted for the this compound assay?
The EC50 (half-maximal effective concentration) represents the concentration of this compound (in terms of MOI) required to achieve 50% of the maximum RPE65 activity observed in the assay.[5] It is a critical measure of the vector's potency; a lower EC50 value indicates higher potency, as a smaller amount of the vector is needed to produce a half-maximal effect. This value is derived from the sigmoidal dose-response curve.[5]
Q4: What are the essential experimental controls for an this compound dose-response assay?
To ensure the validity and reliability of your results, the following controls are essential:
-
Untransduced Control (Cells Only): Cells that do not receive any this compound vector. This control establishes the baseline background signal of the assay.
-
Negative Control Vector: Cells transduced with an AAV vector that does not contain the RPE65 gene (e.g., a vector with a reporter gene like GFP or an empty vector). This control accounts for any non-specific effects of viral transduction on the cells or the assay signal.
-
Positive Control: If available, a well-characterized reference lot of this compound with a known potency and EC50 value. This helps to assess assay performance and consistency between experiments.
-
Maximum Signal Control: A high concentration of this compound that is known to produce a maximal response, helping to define the upper plateau of the curve.
Troubleshooting Guide
Problem: I am seeing low or no RPE65 activity across all my this compound doses.
This issue typically points to a problem with either the viral transduction, the enzymatic reaction, or the final signal detection.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
|---|---|
| 1. Low Transduction Efficiency | Verify Viral Titer: Ensure the viral titer of your this compound stock is accurate. Titers can decrease with improper storage or multiple freeze-thaw cycles.[6][7][8] It is recommended to aliquot the virus and avoid repeated thawing.[7] Check Cell Health & Confluency: Transduce cells when they are in the exponential growth phase. Optimal cell confluency at the time of transduction is critical; over-confluent or under-confluent cells may transduce poorly.[7] Confirm Cell Line Susceptibility: Not all cell lines are equally permissive to AAV transduction. Confirm that your chosen cell line (e.g., HEK293) is suitable.[1][7] |
| 2. Inactive RPE65 Enzyme or Assay Components | Check Reagent Integrity: Ensure the all-trans-retinol substrate and any necessary cofactors are not degraded. Prepare solutions fresh if possible.[1] Optimize Incubation Conditions: Verify that the incubation time and temperature for the enzymatic reaction are optimal for RPE65 activity.[9] |
| 3. Assay Detection Issues | Instrument Settings: Confirm that the settings on your detection instrument (e.g., LC-MS/MS) are correct and optimized for detecting 11-cis-retinol. Reagent Preparation: Ensure all buffers and detection reagents were prepared correctly and are within their expiration dates. |
Troubleshooting Workflow for Low Signal
Problem: There is high variability between my replicate wells.
High variability can obscure the true dose-response relationship and lead to an inaccurate EC50 value. The source is often inconsistent handling or environmental factors across the plate.[2][10]
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
|---|---|
| 1. Inconsistent Cell Seeding | Ensure Homogeneous Cell Suspension: Before plating, make sure your cell suspension is mixed thoroughly to prevent cells from settling, which can lead to different cell numbers in different wells. Accurate Cell Counting: Use a reliable method for cell counting to ensure the same number of cells is seeded in each well. |
| 2. Pipetting Inaccuracy | Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[11] Prepare Master Mixes: For viral dilutions and reagent additions, prepare a master mix to be distributed across replicate wells. This minimizes well-to-well variability from multiple individual pipetting steps.[11] |
Problem: My dose-response curve does not look sigmoidal.
Deviations from the classic S-shape can provide important information about the assay or the test article itself.
Potential Cause & Interpretation
| Atypical Curve Shape | Potential Cause and Interpretation |
|---|---|
| Inverted U-Shape (Bell-Shaped) | This phenomenon, sometimes called hormesis, can occur if high concentrations of the AAV vector are cytotoxic.[13] At very high MOIs, the viral load may stress the cells, leading to reduced cell health and, consequently, a decrease in total RPE65 activity, causing the response to drop after reaching a peak.[13][14] Consider running a parallel cytotoxicity assay to confirm. |
| Incomplete Curve (No Top Plateau) | If the curve continues to rise without flattening at the highest dose, your dose range is likely insufficient to reach the maximum response. The assay is not saturated. You will need to extend the range of MOIs in your next experiment to accurately determine the Emax and EC50. |
| Flat Curve | A flat curve near the baseline indicates a lack of response at all tested doses. This points to a fundamental issue, such as an inactive this compound vector, very low transduction efficiency, or a problem with the assay detection system (see "Low or No Signal" section above). |
Experimental Protocols & Data
This compound In Vitro Potency Assay Workflow
The following is a generalized protocol. Researchers should optimize parameters such as cell density and incubation times for their specific laboratory conditions.
Experimental Workflow Diagram
Recommended Dose Range and Hypothetical Data
The optimal dose range should be determined empirically. A good starting point is a wide range of MOIs spanning several orders of magnitude centered around the expected EC50.
| Parameter | Recommendation / Example Value |
| Cell Line | HEK293 |
| Plating Density | 10,000 - 20,000 cells/well (96-well plate) |
| Starting MOI Range | 1x10³ to 1x10⁶ vector genomes/cell |
| Transduction Time | 48 - 72 hours |
| Enzymatic Reaction Time | 6 - 16 hours[9][15] |
| Hypothetical EC50 | 5 x 10⁴ vg/cell |
| Hypothetical Top Plateau | 20 pmol 11-cis-retinol / mg protein |
| Hypothetical Bottom Plateau | < 0.5 pmol 11-cis-retinol / mg protein |
This compound Mechanism of Action in Target Cell
The diagram below illustrates the key steps following successful transduction of a target cell with this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 8. Why the Desired Effect is not Achieved After Using AAV? - Creative Diagnostics [creative-diagnostics.com]
- 9. Rescue of Enzymatic Function for Disease-associated RPE65 Proteins Containing Various Missense Mutations in Non-active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. goldbio.com [goldbio.com]
- 12. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emergentmind.com [emergentmind.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
FT001 Technical Support Center: Stability in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of FT001 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended buffer conditions for working with this compound?
A1: For optimal stability, it is recommended to maintain this compound in a buffer with a pH between 6.0 and 7.5. Acetate or MES buffers are suitable for slightly acidic conditions, while HEPES or Tris buffers are recommended for neutral to slightly alkaline conditions. Avoid phosphate-based buffers if you observe precipitation, especially with divalent cations. For long-term storage, refer to the specific product datasheet, but generally, a buffered solution at pH 6.5 containing a cryoprotectant and stored at -80°C is advised.
Q2: I am observing precipitation of this compound after diluting it into my working buffer. What could be the cause and how can I solve it?
A2: Precipitation of this compound can be caused by several factors, including buffer composition, pH, temperature, and the final concentration of this compound. High concentrations of salts, especially phosphates, can sometimes lead to insolubility.
Troubleshooting Steps:
-
Check the pH of your buffer: this compound is less soluble at pH values outside its optimal range (pH 6.0-7.5).
-
Lower the final concentration of this compound: If the concentration is too high, it may exceed its solubility limit in that specific buffer.
-
Consider a different buffer system: If you are using a phosphate-based buffer, try switching to a Tris or HEPES-based buffer.
-
Add a solubilizing agent: In some cases, the addition of a small amount of a solubilizing agent like DMSO (ensure it is compatible with your assay) or a non-ionic detergent (e.g., Tween-20) can help maintain solubility.
Below is a decision tree to help troubleshoot precipitation issues.
Q3: How does temperature affect the stability of this compound?
A3: this compound exhibits temperature-dependent stability. Higher temperatures can accelerate degradation. For short-term storage (up to 24 hours), it is recommended to keep this compound solutions on ice (0-4°C). For long-term storage, aliquoting and freezing at -80°C is advised to minimize freeze-thaw cycles. The table below summarizes the stability of this compound at different temperatures in a HEPES buffer at pH 7.4.
This compound Stability Data
Table 1: Stability of this compound in Different Buffers at 25°C for 24 hours
| Buffer System | pH | % this compound Remaining | Observations |
| Sodium Acetate | 5.0 | 85% | Slight degradation observed |
| MES | 6.0 | 98% | Stable |
| Phosphate-Buffered Saline (PBS) | 7.4 | 92% | Minor precipitation in some lots |
| HEPES | 7.4 | 99% | Stable |
| Tris | 8.0 | 78% | Significant degradation |
Table 2: Temperature-Dependent Stability of this compound in HEPES Buffer (pH 7.4)
| Temperature (°C) | Incubation Time | % this compound Remaining |
| 4 | 48 hours | 99% |
| 25 | 24 hours | 99% |
| 37 | 24 hours | 88% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare Experimental Buffers: Prepare the buffers to be tested at the desired pH and ionic strength.
-
Incubation: Dilute the this compound stock solution into each experimental buffer to the final working concentration. Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The time zero sample should be collected immediately after dilution.
-
Sample Quenching: Stop any potential degradation by adding an equal volume of a strong solvent like acetonitrile (B52724) and store at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A C18 reverse-phase column is often a good starting point.
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of this compound remaining by normalizing the peak area at each time point to the peak area at time zero.
Hypothetical Signaling Pathway Inhibition by this compound
The stability of this compound is critical for its efficacy in inhibiting its target kinase within a signaling pathway. The diagram below illustrates a hypothetical pathway where this compound acts.
Technical Support Center: Experiments with BET Inhibitors (e.g., FT001)
Welcome to the technical support center for researchers utilizing BET (Bromodomain and Extra-Terminal motif) inhibitors in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered when working with novel BET inhibitors like FT001.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for BET inhibitors like this compound?
A1: BET inhibitors are a class of drugs that reversibly bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] This binding action prevents the interaction between BET proteins and acetylated histones and transcription factors.[1][2] By displacing BET proteins from chromatin, these inhibitors disrupt the transcriptional regulation of key genes involved in cell proliferation, survival, and oncogenesis, such as the MYC oncogene.[1][2][3]
Q2: What are the potential on-target and off-target effects of BET inhibitors?
A2: On-target effects stem from the inhibition of BET proteins in both tumor and normal tissues. While this can lead to desired anti-cancer effects, it can also cause toxicities. For instance, sustained inhibition of BRD4 has been shown to affect normal tissues, leading to issues like depletion of T lymphocytes and intestinal stem cells.[4]
Off-target effects can arise from the inhibitor binding to proteins outside the BET family.[5] Pan-BET inhibitors, which target multiple BET proteins, may also have broader effects than more selective inhibitors.[5][6] Some kinase inhibitors have been found to have off-target effects on BET bromodomains, highlighting the potential for cross-reactivity.[7] Dose-limiting toxicities observed in clinical trials, such as thrombocytopenia and gastrointestinal issues, can be a result of both on-target and off-target effects.[8]
Q3: How can I select the appropriate concentration of this compound for my in vitro experiments?
A3: Determining the optimal concentration of a novel BET inhibitor like this compound requires careful dose-response studies. It is crucial to avoid using excessively high concentrations that could lead to non-specific or toxic effects unrelated to BET inhibition.[9] Start with a broad range of concentrations and perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.[10][11] It's also important to correlate the effective concentration with target engagement by assessing the modulation of known BET target genes (e.g., MYC) via qPCR or Western blot.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Suboptimal Cell Culture Conditions. Cell health and density can significantly impact assay results.
-
Possible Cause 2: Inappropriate Assay Choice. Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).
-
Solution: Choose an assay that aligns with your experimental question. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity.[14] Consider using orthogonal assays to confirm findings.
-
-
Possible Cause 3: Inhibitor Instability or Precipitation. The inhibitor may not be stable or soluble in your culture medium at the tested concentrations.
-
Solution: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or a lower concentration range.
-
Problem 2: No significant change in the expression of target genes (e.g., MYC) after this compound treatment.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Time. The concentration or duration of treatment may not be adequate to elicit a transcriptional response.
-
Solution: Perform a time-course and dose-response experiment. Analyze target gene expression at multiple time points (e.g., 4, 12, 24, 48 hours) and concentrations around the IC50 value.[15]
-
-
Possible Cause 2: Cell Line-Specific Resistance. The chosen cell line may have intrinsic resistance mechanisms to BET inhibitors.
-
Solution: Investigate potential resistance pathways, such as activation of parallel signaling pathways (e.g., PI3K/AKT).[16] Consider using a different, more sensitive cell line to validate the inhibitor's activity.
-
-
Possible Cause 3: The targeted oncogene is not primarily driven by BET proteins in your model. While MYC is a common target, the dependency on BET proteins can be cell-type specific.[6]
In Vivo Experiments
Problem 3: Lack of tumor growth inhibition in animal models despite in vitro efficacy.
-
Possible Cause 1: Poor Pharmacokinetic Properties. The inhibitor may have poor absorption, rapid metabolism, or low bioavailability, preventing sustained target inhibition in vivo.[4]
-
Solution: Conduct pharmacokinetic studies to determine the inhibitor's half-life, distribution, and clearance. Optimize the dosing regimen (dose and frequency) to maintain a therapeutic concentration at the tumor site.
-
-
Possible Cause 2: On-target Toxicities Limiting Efficacious Dosing. The dose required for anti-tumor activity may cause unacceptable toxicity in the animal.[4][8]
-
Possible Cause 3: Tumor Microenvironment-Mediated Resistance. The tumor microenvironment can contribute to drug resistance.
-
Solution: Analyze the tumor microenvironment to identify potential resistance mechanisms. Consider combination therapies that target both the tumor cells and components of the microenvironment.
-
Data Presentation
Table 1: Example IC50 Values of Pan-BET Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | JQ1 IC50 (nM) | OTX015 (Birabresib) IC50 (nM) | I-BET762 (Molibresib) IC50 (nM) |
| Kasumi-1 | Acute Myeloid Leukemia | 50 - 100 | 30 - 80 | 40 - 90 |
| MV4-11 | Acute Myeloid Leukemia | 100 - 250 | 80 - 200 | 100 - 220 |
| SK-N-BE(2) | Neuroblastoma | 200 - 500 | 150 - 400 | 180 - 450 |
| Kelly | Neuroblastoma | 300 - 600 | 250 - 500 | 280 - 550 |
Note: These are approximate values from various studies and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.[20]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against BRD4 or a control IgG.[15]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.[10]
-
DNA Purification: Purify the DNA using a PCR purification kit.[10]
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by qPCR.
Visualizations
Caption: Mechanism of action of BET inhibitors like this compound.
Caption: A logical workflow for troubleshooting in vitro experiments.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional coordination of BET family proteins underlies altered transcription associated with memory impairment in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
Adjusting FT001 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving FT001 (Notoginsenoside Ft1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Notoginsenoside Ft1, is a saponin (B1150181) isolated from Panax notoginseng. It primarily promotes angiogenesis, the formation of new blood vessels. It achieves this by activating the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.[1][2] These pathways converge to increase the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] In the nucleus, HIF-1α enhances the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of endothelial cell proliferation, migration, and tube formation.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: For initial in vitro experiments with this compound, a concentration range of 1 µM to 10 µM is recommended for assessing its pro-angiogenic effects on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1][3] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your particular setup.[4]
Q3: What is a typical treatment duration to observe an effect with this compound?
A3: The treatment duration for observing an effect with this compound can vary depending on the assay. For tube formation assays, effects can be observed in as little as 4 to 18 hours.[1][3] For cell proliferation and migration assays, longer incubation times of 24 to 72 hours are common.[3] Time-course experiments are crucial to determine the optimal treatment duration for your specific experimental question.
Troubleshooting Guide
Issue 1: No observable pro-angiogenic effect at tested this compound concentrations.
-
Possible Cause: The concentration range of this compound may be too low for the specific cell type or assay.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM).[4]
-
-
Possible Cause: The incubation time may be too short to elicit a measurable response.
-
Solution: Conduct a time-course experiment, extending the incubation period (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[4]
-
-
Possible Cause: The chosen cell line may have low sensitivity to this compound.
-
Solution: If possible, test the effect of this compound on a different endothelial cell line known to be responsive, such as primary HUVECs.[3]
-
Issue 2: High levels of cell death observed, even at low this compound concentrations.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, causing cytotoxicity.
-
Solution: Ensure the final solvent concentration is kept to a minimum (typically ≤0.1%) and include a vehicle-only control in your experiments.[4]
-
-
Possible Cause: The this compound concentration may be too high for the specific cell line, leading to off-target effects or toxicity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endothelial cells from various studies.
Table 1: Effect of this compound on Endothelial Cell Function
| Parameter | Cell Type | This compound Concentration (µM) | Incubation Time | Observed Effect |
| Cell Proliferation | HUVECs | 1 - 10 | 48 hours | Dose-dependent increase in cell viability.[1][3] |
| Cell Migration | HUVECs | 1 - 10 | 24 hours | Enhanced cell migration in a wound-healing assay.[1][3] |
| Tube Formation | HUVECs | 1 - 10 | 4 - 18 hours | Significant increase in the number of capillary-like structures.[1][3] |
Table 2: Effect of this compound on Key Signaling Molecules
| Analyte | Cell Type | This compound Concentration (µM) | Observation |
| p-Akt / Total Akt | HUVECs | 10 | Increased phosphorylation.[1] |
| p-ERK1/2 / Total ERK1/2 | HUVECs | 10 | Increased phosphorylation.[1] |
| HIF-1α (nuclear) | HUVECs | 10 | Increased nuclear accumulation.[1] |
| VEGF mRNA | HUVECs | 10 | Upregulation of VEGF mRNA expression.[1] |
| Secreted VEGF Protein | HUVECs | 10 | Increased secretion of VEGF into the culture medium.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for Tube Formation Assay.
Detailed Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Inverted microscope
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the cold matrix solution into each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
-
Cell Seeding: Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10⁴ cells per well.[5]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[1][3]
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[3]
Western Blot Analysis for Signaling Pathway Activation
This method is used to detect changes in the phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
HUVECs
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture HUVECs to 70-80% confluency and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting FT001-Mediated MYC Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with the experimental compound FT001 not inhibiting MYC expression as expected. The following information is designed to help you troubleshoot your experiments systematically.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a novel experimental compound designed to directly or indirectly suppress the expression of the MYC proto-oncogene. MYC is a transcription factor that plays a crucial role in cell proliferation, growth, and apoptosis.[1][2] It functions by forming a heterodimer with MAX and binding to E-box sequences in the promoter regions of its target genes.[3] this compound is hypothesized to interfere with this process, though the precise mechanism is under investigation.
Q2: My initial screen showed this compound activity, but I cannot reproduce the MYC inhibition in my current cell-based assay. What are the common reasons for this discrepancy?
A2: Discrepancies between initial screening results and subsequent cell-based assays are common in drug discovery. Several factors could contribute to this, including differences in ATP concentrations between biochemical and cellular environments, poor cell permeability of the compound, or the compound being a substrate for cellular efflux pumps.[4] It is also possible that the specific cell line you are now using does not have the necessary cellular context for this compound to be effective.
Q3: Could the observed lack of MYC inhibition be due to off-target effects of this compound?
A3: Yes, it is possible that this compound is engaging with unintended molecular targets, which could lead to a variety of cellular responses that might counteract or mask the intended inhibition of MYC. If you observe cellular phenotypes that do not align with the known functions of MYC, this could be an indication of off-target activity.[4]
Q4: How can I be sure that my reagents and experimental setup are not the cause of the problem?
A4: It is crucial to include proper controls in your experiments. This includes a positive control (a known MYC inhibitor, if available), a negative/vehicle control (e.g., DMSO), and ensuring the integrity and quality of your reagents, such as antibodies and primers.[5][6] Verifying the expression and activity of MYC in your chosen cell line is also a critical first step.[4]
Troubleshooting Guide
If you are observing that this compound is not inhibiting MYC expression, follow this step-by-step guide to identify the potential cause.
Issue 1: Inconsistent or No Inhibition of MYC Protein Levels
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| This compound Compound Integrity | 1. Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. 2. Check for Degradation: this compound may be unstable. Prepare fresh solutions from a new vial of powder. Avoid repeated freeze-thaw cycles. 3. Solubility Issues: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations. |
| Cell Line and Culture Conditions | 1. Confirm MYC Expression: Verify that your chosen cell line expresses detectable levels of MYC protein by Western blot.[7] 2. Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase. Over-confluent or stressed cells can have altered signaling pathways. 3. Serum Concentration: Components in the serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if tolerated by the cells. |
| Experimental Protocol | 1. Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. 2. Positive Control: Include a known inhibitor of MYC signaling (e.g., a BET bromodomain inhibitor like JQ1) as a positive control to validate the experimental system. 3. Western Blotting Technique: Ensure proper protein extraction, quantification, and complete transfer. Use a validated primary antibody for MYC and an appropriate loading control (e.g., GAPDH, β-actin).[8][9] |
Issue 2: No Decrease in MYC mRNA Levels
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Mechanism of Action | This compound may act post-transcriptionally, for instance, by promoting MYC protein degradation rather than inhibiting its transcription.[10] In this case, you would not expect to see a decrease in mRNA levels. |
| RT-qPCR Protocol | 1. RNA Quality: Ensure high-quality, intact RNA is extracted. Check the A260/280 and A260/230 ratios and run an agarose (B213101) gel to assess RNA integrity.[5][11] 2. Primer Design and Validation: Use validated primers for MYC and a reference gene (e.g., GAPDH, ACTB). The primers should span an exon-exon junction to avoid amplification of genomic DNA.[12] 3. Reverse Transcription Efficiency: Ensure efficient conversion of RNA to cDNA. Use a consistent amount of RNA for all samples.[2][13] 4. qPCR Efficiency: Perform a standard curve to ensure the amplification efficiency of your primers is between 90-110%.[13] |
| Data Analysis | Ensure you are using an appropriate reference gene for normalization that is not affected by this compound treatment. Use the ΔΔCt method for relative quantification.[12] |
Experimental Protocols
Protocol 1: Western Blotting for MYC Protein Quantification
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against MYC (and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[14]
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize MYC levels to the loading control.
-
Protocol 2: RT-qPCR for MYC mRNA Quantification
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and extract total RNA using a column-based kit or TRIzol reagent, including a DNase treatment step.[2]
-
Assess RNA quantity and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[12]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, validated forward and reverse primers for MYC and a reference gene, and diluted cDNA.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[15]
-
-
Data Analysis:
-
Determine the Ct values for MYC and the reference gene in all samples.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the vehicle-treated control.[12]
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified MYC regulatory and signaling pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. pcrbio.com [pcrbio.com]
- 6. RT-PCR Troubleshooting [sigmaaldrich.com]
- 7. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. neoplasiaresearch.com [neoplasiaresearch.com]
Technical Support Center: Control Experiments for FT001 Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in conducting robust control experiments for FT001-related research. This compound is a gene therapy utilizing a recombinant adeno-associated virus (rAAV2) to deliver a functional copy of the human RPE65 gene, aimed at treating inherited retinal diseases like Leber Congenital Amaurosis-2 (LCA-2).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an in vitro experiment using this compound?
A1: For in vitro studies involving this compound transduction of cell lines (e.g., ARPE-19), three key negative controls are essential:
-
Untreated Control: These cells do not receive any vector or vehicle and serve as a baseline for normal cell health, morphology, and endogenous gene expression.
-
Vehicle Control: This group is treated with the same formulation buffer used to dilute this compound, but without the viral vector.[5] This control is crucial to ensure that the vehicle itself does not cause any cytotoxic or phenotypic effects.[6]
-
"Empty" Vector Control: This group receives an AAV vector that has the same serotype (AAV2) but does not contain the RPE65 gene cassette. This control helps to distinguish between effects caused by the viral vector itself (e.g., innate immune response) and effects caused by the expression of the RPE65 transgene.
Q2: My No-Template Control (NTC) in the qPCR assay for viral titer determination shows amplification. What should I do?
A2: Amplification in the NTC is a common issue, typically indicating contamination or primer-dimer formation.[7] Late amplification (Ct values >35) might be insignificant, especially if your positive samples amplify much earlier.[8] However, it should be addressed. The most frequent cause is cross-contamination from a positive control or previous PCR products.[9]
Troubleshooting Steps:
-
Physical Separation: Use separate, dedicated work areas and pipettes for reagent preparation, template addition, and post-PCR analysis.[9]
-
Reagent Aliquoting: Aliquot primers, probes, and water into smaller, single-use volumes to prevent contamination of stock solutions.
-
Decontamination: Regularly clean work surfaces and pipettes with a DNA-degrading solution (e.g., 10% bleach) followed by 70% ethanol.[9]
-
Melt Curve Analysis: If using a SYBR Green-based assay, perform a melt curve analysis. A sharp peak at a lower temperature than your target amplicon often indicates primer-dimers.[10] If this is the case, primer redesign may be necessary.
Q3: Why is an isotype control necessary for flow cytometry analysis of transduced cells?
A3: An isotype control is an antibody with the same immunoglobulin class (e.g., IgG1, IgG2a) and fluorophore as your primary antibody but is raised against an antigen not present on your cells.[11] Its purpose is to account for non-specific binding of the antibody to the cell surface, for instance, through Fc receptors.[12] This helps ensure that the signal you detect is from specific antibody binding to the target antigen, not an artifact.[11][13] However, there is debate on their utility, and many cytometrists prefer Fluorescence Minus One (FMO) controls for setting positive gates accurately.[13][14][15]
Troubleshooting Guides
Table 1: Troubleshooting qPCR for this compound Titer
| Issue | Potential Cause | Recommended Solution |
| No amplification in positive control | Degraded primers/probe | Aliquot and store oligonucleotides properly; avoid repeated freeze-thaw cycles.[9] |
| Incorrectly prepared reaction mix | Double-check all component concentrations and volumes.[16] | |
| PCR inhibitors in the sample | Re-purify the viral DNA. Consider using an inhibition-resistant master mix.[17] | |
| Expired or faulty reagents | Use a new qPCR kit or reagents and verify their expiration dates.[16] | |
| High Ct values in samples | Low viral titer | Concentrate the viral prep if possible; verify production and purification methods. |
| Inefficient DNA extraction | Optimize the viral DNA extraction protocol. | |
| Suboptimal assay efficiency | Re-validate primer/probe concentrations and thermal cycling conditions. | |
| Signal in No-Template Control (NTC) | Reagent or water contamination | Use fresh, dedicated aliquots of all reagents, including nuclease-free water.[9][10] |
| Aerosol contamination | Use filter tips and maintain separate pre- and post-PCR work areas.[9] | |
| Primer-dimer formation | Perform a melt curve analysis. If dimers are present, optimize primer concentration or redesign primers.[10] |
Table 2: Troubleshooting Western Blot for RPE65 Expression
| Issue | Potential Cause | Recommended Solution |
| No signal in this compound-transduced samples | Low transduction efficiency | Optimize transduction protocol (e.g., multiplicity of infection, incubation time). |
| Insufficient protein load | Load a higher amount of total protein (at least 20-30 µg of whole-cell extract).[18] | |
| Poor antibody performance | Use a new primary antibody or one validated for Western Blotting. Check the datasheet for recommended dilution and buffer.[19] | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time/voltage, especially for larger proteins.[20][21] | |
| Weak signal in positive control | Degraded positive control lysate | Use a fresh, validated positive control lysate known to express RPE65.[20] |
| Insufficient antibody concentration | Titrate the primary and secondary antibodies to find the optimal concentration.[21] | |
| Inactivated HRP enzyme | Ensure wash buffers do not contain sodium azide, which inhibits HRP. Use fresh ECL substrate.[19] | |
| Multiple or non-specific bands | Primary antibody is not specific | Use a different, more specific primary antibody. Check the literature for antibody validation. |
| Too much primary/secondary antibody | Reduce antibody concentrations. | |
| Post-translational modifications | Check databases like UniProt for known isoforms or modifications of RPE65 that could alter its molecular weight.[18] | |
| Incomplete sample reduction | Ensure fresh reducing agent (DTT or β-mercaptoethanol) is used in the loading buffer and samples are boiled properly.[19] |
Experimental Protocols & Workflows
This compound In Vitro Efficacy Testing Workflow
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a retinal pigment epithelial cell line.
References
- 1. ophthalmology360.com [ophthalmology360.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocol-online.org [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. I am performing real time qPCR and my negative controls are amplifying. Why would this happen? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. nanocellect.com [nanocellect.com]
- 15. How to Identify Problems with Flow Cytometry Experiment Design – Bad Data Part 3 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 16. goldbio.com [goldbio.com]
- 17. biosearch-cdn.azureedge.net [biosearch-cdn.azureedge.net]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Validation & Comparative
FT001: A Comparative Analysis of Efficacy in the Landscape of Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of FT001 (also known as FT-1101 and CC-95775), a potent pan-BET bromodomain inhibitor, with other notable bromodomain inhibitors. This analysis is supported by available experimental data to inform research and development decisions in the field of epigenetic therapy.
Introduction to Bromodomain and Extra-Terminal (BET) Inhibitors
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which facilitates the recruitment of transcriptional machinery to chromatin. This process is crucial for the expression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival. Consequently, BET inhibitors have emerged as a promising class of anti-cancer agents. These small molecules competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.
This compound: A Potent Pan-BET Inhibitor
This compound is a structurally distinct, orally bioavailable small molecule that acts as a pan-BET inhibitor, potently targeting all four members of the BET family. Preclinical studies have highlighted its significant anti-proliferative activity across a wide range of hematologic malignancies.
Preclinical Efficacy of this compound Compared to Other BET Inhibitors
Direct head-to-head preclinical studies comparing this compound with a broad range of other BET inhibitors are limited in the public domain. However, available data allows for a comparative assessment of its potency and in vivo activity against well-characterized inhibitors like JQ1, OTX015, and CPI-0610.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in numerous human leukemia, lymphoma, and multiple myeloma cell lines. In a broad panel of 123 hematologic malignancy cell lines, this compound exhibited IC50 values of less than 500 nM in 66 of them[1].
For comparison, OTX015, another well-studied pan-BET inhibitor, has shown a median IC50 of 240 nmol/L in a large panel of B-cell lymphoma cell lines[2]. While a direct comparison is challenging without side-by-side studies, both compounds demonstrate potent sub-micromolar activity in relevant cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| This compound | Hematologic Malignancies | Broad panel (66/123 lines) | < 500 | [1] |
| OTX015 | B-cell Lymphoma | Large panel | Median 240 | [2] |
| JQ1 | Lung Adenocarcinoma | H23, A549 | ~500 | [3] |
| BMS-986158 | Various Solid Tumors | Not specified | Not specified | [4] |
| CPI-0610 | Lymphoma | Not specified | Not specified | [5] |
Table 1: Comparative In Vitro Anti-proliferative Activity of Selected BET Inhibitors. Note: Data is compiled from different studies and direct comparison should be made with caution.
In Vivo Anti-tumor Efficacy
In a preclinical xenograft model using the MV-4-11 acute myeloid leukemia (AML) cell line, oral administration of this compound resulted in significant tumor growth inhibition, including tumor regressions. Notably, this compound demonstrated superior in vivo efficacy in this model compared to BET inhibitors of the (+)-JQ1 class[1]. This enhanced in vivo activity was associated with prolonged drug exposure and a sustained decrease in MYC gene expression in the tumors[1].
For other BET inhibitors, in vivo studies have also shown anti-tumor activity. For instance, OTX015, in combination with other targeted agents, has demonstrated strong in vivo anti-tumor effects in a diffuse large B-cell lymphoma model. Clinical studies with CPI-0610 in patients with myelofibrosis have shown meaningful reductions in spleen volume and improvements in total symptom scores, both as a monotherapy and in combination with ruxolitinib. BMS-986158 has shown clinical benefit in approximately 30% of patients with advanced solid tumors in a Phase 1/2a trial[4].
While direct comparative in vivo studies are not available, the preclinical data for this compound suggests a potent anti-tumor effect, at least in the context of AML, that is superior to the first-generation BET inhibitor JQ1.
Mechanism of Action and Signaling Pathways
BET inhibitors, including this compound, exert their effects by disrupting the interaction between BET proteins and acetylated histones. This leads to the downregulation of key oncogenic transcriptional programs. The primary target of this inhibition is often the proto-oncogene MYC, a master regulator of cell proliferation and survival.
Beyond MYC, BET inhibitors impact other critical signaling pathways implicated in cancer, including the NF-κB and PI3K/AKT pathways. By displacing BRD4 from the promoters and enhancers of genes regulated by these pathways, BET inhibitors can modulate inflammation, cell cycle progression, and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the anti-proliferative activity of bromodomain inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the BET inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or an SDS-HCl solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of bromodomain inhibitors in a living organism, a human tumor xenograft model is often employed.
-
Cell Implantation: Human cancer cells (e.g., MV-4-11 AML cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the BET inhibitor (e.g., this compound) orally or via another appropriate route, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound is a potent, orally bioavailable pan-BET inhibitor with significant preclinical anti-proliferative activity in a broad range of hematologic malignancy cell lines. In vivo studies have demonstrated its ability to induce tumor regression and have suggested superior efficacy compared to first-generation BET inhibitors like JQ1 in a specific AML model[1]. While direct, comprehensive comparative data with other clinical-stage BET inhibitors such as OTX015 and CPI-0610 is limited, the available preclinical evidence positions this compound as a promising therapeutic candidate. Further clinical data from the completed Phase 1 trial (NCT02543879) would be crucial to fully understand its efficacy and safety profile relative to other BET inhibitors in the clinical setting. The development of next-generation BET inhibitors continues to be an active area of research, with a focus on improving efficacy and managing on-target toxicities such as thrombocytopenia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of BET Inhibition by OTX015 (MK-8628) and JQ1 in NPM1-Mutated (NPM1c) Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anti-Tumor Efficacy of BET Inhibitors JQ1 and Otx-015 in Combination with Dasatinib in Preclinical Models of T-Cell Lymphomas | Semantic Scholar [semanticscholar.org]
Validating FT001 Target Engagement in Cells: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, confirming that a drug candidate effectively engages its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of FT001, a novel Bruton's tyrosine kinase (BTK) inhibitor. We will explore established methodologies, present a comparative analysis of this compound with the well-characterized BTK inhibitors Ibrutinib and Acalabrutinib, and provide detailed experimental protocols for key assays.
Introduction to Bruton's Tyrosine Kinase (BTK) and Its Signaling Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2][3] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][4] These pathways are crucial for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][5]
Comparative Analysis of BTK Inhibitors
Validating the efficacy of a novel inhibitor like this compound requires a direct comparison with other well-characterized compounds targeting BTK. The following tables summarize the performance of this compound in comparison to Ibrutinib and Acalabrutinib across key cellular target engagement assays.
Table 1: Direct Target Engagement in Live Cells (NanoBRET™)
The NanoBRET™ Target Engagement Assay measures the direct binding of a compound to its target protein in living cells.[1][4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
| Compound | Target | Cell Line | Intracellular IC₅₀ (nM) |
| This compound (Hypothetical) | BTK | HEK293 | 15 |
| Ibrutinib | BTK | HEK293 | 44[6] |
| Acalabrutinib | BTK | HEK293 | ~100 (time-dependent) |
Table 2: Target Stabilization in Cell Lysates (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is quantified as a shift in the melting temperature (ΔTm).
| Compound | Target | Cell Line | Concentration (µM) | Thermal Shift (ΔTm, °C) |
| This compound (Hypothetical) | BTK | Ramos (B-cell lymphoma) | 1 | +4.5 |
| Ibrutinib | BTK | Ramos (B-cell lymphoma) | 1 | +4.2 |
| Acalabrutinib | BTK | Ramos (B-cell lymphoma) | 1 | +3.8 |
Table 3: Downstream Signaling Inhibition
A key indicator of target engagement is the inhibition of the target's downstream signaling pathway. For BTK, this can be measured by the reduction in its autophosphorylation at Tyrosine 223 (pBTK Y223) upon B-cell receptor stimulation.
| Compound | Assay | Cell Line | IC₅₀ (nM) |
| This compound (Hypothetical) | pBTK (Y223) Western Blot | Ramos | 25 |
| Ibrutinib | pBTK (Y223) Western Blot | Jeko-1 | ~50[6] |
| Acalabrutinib | pBTK (Y223) Western Blot | Primary CLL cells | ~3[9] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol describes how to measure the intracellular affinity of this compound and other inhibitors for BTK in live HEK293 cells.
Materials:
-
HEK293 cells
-
BTK-NanoLuc® Fusion Vector
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ TE Intracellular Kinase Assay kit (containing tracer, substrate, and extracellular inhibitor)
-
This compound, Ibrutinib, Acalabrutinib stock solutions in DMSO
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Cell Seeding: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into the wells of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound, Ibrutinib, and Acalabrutinib in Opti-MEM™. Add the NanoBRET™ tracer to the diluted compounds. Add this mixture to the cells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measurement: Read the luminescence on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This protocol details the procedure for assessing the thermal stabilization of endogenous BTK in Ramos cells upon treatment with this compound.
Materials:
-
Ramos cells
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat Ramos cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells by centrifugation and wash them with PBS containing protease and phosphatase inhibitors.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for BTK. Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble BTK relative to the non-heated control against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. Compare the Tm of the this compound-treated sample to the vehicle control to determine the ΔTm.
Phospho-BTK (Y223) Western Blot
This protocol is for measuring the inhibition of BTK autophosphorylation in stimulated B-cells.
Materials:
-
Ramos cells
-
Serum-free RPMI-1640 medium
-
This compound, Ibrutinib, Acalabrutinib serial dilutions
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total-BTK
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Starvation: Starve Ramos cells in serum-free medium for 2-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound or other inhibitors for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Lysis: Immediately lyse the cells on ice with lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Antibody Probing: Probe one membrane with an antibody specific for phospho-BTK (Y223) and another with an antibody for total BTK as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of targeted therapies.[10] This guide provides a framework for the comprehensive evaluation of the novel BTK inhibitor, this compound. By employing a multi-assay approach—combining direct binding assays like NanoBRET™, biophysical confirmation with CETSA, and functional downstream analysis—researchers can build a robust data package to confirm that this compound effectively engages its intended target, BTK, in living cells. The comparative data against established inhibitors such as Ibrutinib and Acalabrutinib further contextualizes the potency and potential advantages of this compound, providing a solid foundation for its continued development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promegaconnections.com [promegaconnections.com]
A Comparative Analysis of FT-001 and Luxturna® for Leber Congenital Amaurosis Type 2: An Assessment of Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preliminary experimental results for FT-001, an investigational gene therapy, and Luxturna® (voretigene neparvovec), an approved gene therapy for the treatment of Leber Congenital Amaurosis (LCA) type 2, an inherited retinal disease caused by mutations in the RPE65 gene. The focus of this guide is to present the available data in a structured format to assess the potential reproducibility of the experimental findings.
Introduction to Leber Congenital Amaurosis Type 2 and RPE65 Gene Therapy
Leber Congenital Amaurosis (LCA) is a group of rare inherited retinal diseases that cause severe vision loss or blindness in early childhood.[1] LCA type 2 is specifically caused by mutations in the RPE65 gene, which is essential for the normal function of the visual cycle.[2] The RPE65 protein is a crucial enzyme in the retinal pigment epithelium (RPE) responsible for converting all-trans-retinyl esters to 11-cis-retinal, a key component of rhodopsin, the light-sensitive pigment in photoreceptor cells.[2] Without a functional RPE65 enzyme, the visual cycle is disrupted, leading to impaired photoreceptor function and progressive retinal degeneration.
Gene therapy for LCA2 aims to deliver a functional copy of the RPE65 gene to the RPE cells, thereby restoring the visual cycle and, consequently, visual function. Both FT-001 and Luxturna® utilize a non-replicating adeno-associated virus serotype 2 (AAV2) vector to deliver the human RPE65 gene (hRPE65) directly to the retinal tissue via subretinal injection.[3][4]
Comparative Analysis of Clinical Trial Data
The following tables summarize the available quantitative data from the clinical trials of FT-001 and Luxturna®. It is important to note that the data for FT-001 is from a Phase I/II clinical trial, while the data for Luxturna® is from a pivotal Phase 3 clinical trial.[3][5] This difference in trial phase should be considered when comparing the results.
Table 1: Study Design and Patient Demographics
| Feature | FT-001 (Phase I/II)[3] | Luxturna® (Voretigene Neparvovec) (Phase 3)[5] |
| Clinical Trial Identifier | NCT05858983 | NCT00999609 |
| Number of Participants | 9 | 31 (21 treated, 10 control) |
| Age Range | 10 - 43 years | ≥ 3 years |
| Diagnosis | RPE65 biallelic variation-related Retinitis Pigmentosa or Leber Congenital Amaurosis/Early Severe Retinal Dystrophy | RPE65-mediated inherited retinal dystrophy |
| Dosage | Low dose: 1.5 x 10¹⁰ vg/eye (n=3)Medium dose: 7.5 x 10¹⁰ vg/eye (n=3)High dose: 15 x 10¹⁰ vg/eye (n=3) | 1.5 x 10¹¹ vector genomes per eye |
| Administration | Single subretinal injection | Bilateral subretinal injections |
Table 2: Efficacy Outcomes - Multi-Luminance Mobility Test (MLMT)
The Multi-Luminance Mobility Test (MLMT) is a functional vision test that assesses a patient's ability to navigate a standardized course with obstacles under various controlled light levels.[6] A higher score indicates the ability to navigate at lower light levels.
| Outcome | FT-001 (Phase I/II)[3] | Luxturna® (Voretigene Neparvovec) (Phase 3)[5][7] |
| Primary Endpoint | Safety and Tolerability | Change from baseline in bilateral MLMT performance at 1 year |
| MLMT Improvement | 4 out of 6 (67%) subjects showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or up to the most recent follow-up visit. | Mean change in bilateral MLMT score was 1.8 light levels in the treated group versus 0.2 in the control group. 65% of treated participants passed the MLMT at the lowest luminance level (1 lux). |
Table 3: Efficacy Outcomes - Full-Field Stimulus Threshold (FST)
The Full-Field Stimulus Threshold (FST) test measures the light sensitivity of the entire retina by determining the dimmest flash of light a patient can detect.[8]
| Outcome | FT-001 (Phase I/II)[3] | Luxturna® (Voretigene Neparvovec) (Phase 3)[7] |
| FST Improvement | 4 out of 9 (44%) subjects showed an improved FST of 2 Log units or more at 4 and 8 weeks after administration. | Statistically significant improvement in white light FST in the treated group compared to the control group. |
Experimental Protocols
Reproducibility of experimental results is critically dependent on the detailed methodology of the conducted experiments. Below are the generalized protocols for the key efficacy assessments used in the clinical trials for FT-001 and Luxturna®.
Multi-Luminance Mobility Test (MLMT) Protocol
The MLMT is designed to be a standardized assessment of functional vision in a controlled environment.[6]
-
Patient Preparation: Patients are typically dark-adapted for a defined period before the test.[6]
-
Test Environment: The test is conducted on a standardized course with a defined path, obstacles of varying heights, and specific markings. The course configuration is often modified between runs to minimize learning effects.[6]
-
Lighting Conditions: The test is performed under several controlled, progressively increasing illumination levels, typically ranging from 1 lux (simulating night-time conditions) to 400 lux (simulating a brightly lit indoor environment).[6]
-
Procedure: The patient is instructed to navigate the course from a designated start to a finish point. The performance is recorded on video for independent, masked grading.
-
Scoring: The primary outcome is the lowest light level at which the patient can successfully navigate the course. Success is typically defined by a combination of accuracy (number of errors, such as touching obstacles or stepping outside the path) and time to completion.[6] A numerical score is assigned to each light level, with a higher score indicating better performance at lower light levels.
Full-Field Stimulus Threshold (FST) Protocol
The FST test is a psychophysical measure of retinal light sensitivity.[8]
-
Patient Preparation: The patient undergoes a period of dark adaptation to maximize retinal sensitivity.
-
Instrumentation: The test is performed using a specialized full-field dome stimulator that can present light flashes of varying intensity and color (e.g., white, red, and blue) to the entire visual field.
-
Procedure: The patient is positioned with their head in the dome and is instructed to indicate when they perceive a flash of light. The intensity of the light flashes is varied using a staircase or other psychophysical method to determine the dimmest flash the patient can reliably detect (the threshold).
-
Data Analysis: The light sensitivity threshold is recorded in decibels (dB) or log units. Different colored stimuli can be used to preferentially assess rod and cone photoreceptor function.[9]
AAV2-hRPE65 Gene Therapy Signaling Pathway
The following diagram illustrates the mechanism of action of AAV2-hRPE65 gene therapy in the context of the visual cycle.
Caption: AAV2-hRPE65 gene therapy restores the visual cycle.
Conclusion
The preliminary data from the Phase I/II trial of FT-001 show promising results in terms of safety and efficacy, with observed improvements in both MLMT and FST in a small number of patients with RPE65-mediated retinal dystrophy. These initial findings are directionally consistent with the results from the pivotal Phase 3 trial of the approved gene therapy, Luxturna®, which demonstrated statistically significant and clinically meaningful improvements in functional vision and light sensitivity.
For a comprehensive assessment of the reproducibility of FT-001's experimental results, further data from a larger, randomized, controlled Phase 3 clinical trial will be necessary. The detailed experimental protocols, particularly the specific parameters of the MLMT and FST assessments, will be crucial for direct comparison and replication of the findings. The consistency of the mechanism of action, utilizing an AAV2 vector to deliver the hRPE65 gene, provides a strong biological rationale for the observed effects. As more data on FT-001 becomes available, a more definitive comparison of its reproducibility and clinical benefit relative to the existing standard of care can be made.
References
- 1. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 2. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-world Outcomes of Voretigene Neparvovec Treatment in Pediatric Patients with RPE65-associated Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modernretina.com [modernretina.com]
- 5. assets.bmctoday.net [assets.bmctoday.net]
- 6. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 7. Gene therapy for retinal dystrophy nears FDA approval - American Academy of Ophthalmology [aao.org]
- 8. Full-field stimulus threshold testing: a scoping review of current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Full-Field Stimulus Threshold Test Results in Retinitis Pigmentosa: Relationship with Full-Field Electroretinography, Multifocal Electroretinography, Optical Coherence Tomography, and Visual Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FT001 and OTX015: A Guide for Researchers
In the landscape of modern therapeutics, a diverse array of modalities is being explored to combat a wide range of diseases. This guide provides a detailed overview of two distinct therapeutic agents, FT001 and OTX015, which are currently under investigation. It is important to note at the outset that this compound and OTX015 are fundamentally different in their nature, mechanism of action, and therapeutic targets. This compound is a gene therapy developed for an inherited retinal disease, while OTX015 is a small molecule inhibitor targeting epigenetic regulators in cancer. Therefore, a direct comparative analysis of their performance is not scientifically feasible. This guide will present the available data for each product independently to provide researchers, scientists, and drug development professionals with a clear understanding of their respective characteristics and clinical potential.
OTX015 (Birabresib, MK-8628): An Epigenetic Regulator in Oncology
OTX015, also known as birabresib (B1684437) or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to the promoters and enhancers of target genes, including key oncogenes like c-MYC.[2][3]
Mechanism of Action
OTX015 competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[2] This prevents BET proteins from associating with chromatin, thereby inhibiting the transcription of their target genes.[2] The downregulation of oncogenes such as c-MYC leads to decreased cell proliferation and induction of apoptosis in various cancer models.[3][4] OTX015 has also been shown to modulate several signaling pathways, including NF-κB, Toll-like receptor (TLR), and JAK/STAT pathways.[1][4]
Signaling Pathway of OTX015
Caption: OTX015 inhibits BET proteins from binding to chromatin, downregulating oncogene transcription.
Preclinical and Clinical Data
OTX015 has demonstrated significant antitumor activity in a wide range of preclinical models, including hematologic malignancies and solid tumors.[3][4][5]
| Parameter | Value | Tumor Model/Cell Line | Reference |
| IC50 (Binding Assay) | 92 - 112 nM | BRD2, BRD3, BRD4 | [6] |
| GI50 (Cell Growth) | 60 - 200 nM | Various human cancer cell lines | [6] |
| Median IC50 | 240 nmol/L | Mature B-cell lymphoid tumor cell lines | [4][7] |
| IC50 Range | 121.7 - 451.1 nmol/L | Pediatric ependymoma stem cell models | [5] |
| GI50 | ~0.2 µM | Glioblastoma cell lines | [8] |
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of OTX015 in patients with acute leukemia and recurrent glioblastoma.[9][10][11] In patients with acute leukemia, a recommended Phase II dose of 80 mg once daily on a 14-days-on, 7-days-off schedule was established.[10] Clinical activity, including complete remissions, was observed in some patients.[10][11][12] In a study on recurrent glioblastoma, the maximum tolerated dose was determined to be 120 mg once daily, though the trial was closed due to a lack of significant clinical activity in this patient population.[9]
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of OTX015 on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of OTX015 for a specified period (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for OTX015 Evaluation
Caption: Evaluation of OTX015 progresses from in vitro and in vivo studies to clinical trials.
This compound: A Gene Therapy for Inherited Retinal Dystrophy
This compound is a recombinant adeno-associated virus serotype 2 (AAV2) vector designed for gene therapy.[13][14] It carries a functional copy of the human RPE65 gene and is being developed for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal disease caused by mutations in the RPE65 gene.[13][14]
Mechanism of Action
The RPE65 gene provides instructions for making an enzyme that is essential for normal vision. This enzyme is a key component of the visual cycle, which converts light into electrical signals that are sent to the brain. In individuals with LCA-2, mutations in the RPE65 gene lead to a dysfunctional or absent enzyme, disrupting the visual cycle and causing progressive vision loss. This compound is administered via a one-time subretinal injection, delivering a correct copy of the RPE65 gene to the retinal pigment epithelium (RPE) cells.[13][14] This allows the RPE cells to produce the functional RPE65 enzyme, thereby restoring the visual cycle and potentially improving vision.
Mechanism of this compound Gene Therapy
Caption: this compound delivers a functional RPE65 gene to retinal cells to restore the visual cycle.
Clinical Data
A Phase I clinical trial (NCT05858983) has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with RPE65-associated retinal dystrophy.[13]
| Parameter | Details | Reference |
| Study Design | Dose escalation: low (1.5 x 10¹⁰ vg/eye), medium (7.5 x 10¹⁰ vg/eye), and high (15 x 10¹⁰ vg/eye) doses | [13] |
| Administration | Single subretinal injection | [13] |
| Safety | Generally well-tolerated with no dose-limiting toxicities, SUSARs, or deaths reported. Most treatment-emergent adverse events (TEAEs) were related to the surgical procedure. | [13] |
| Efficacy (MLMT) | 67% (4/6) of subjects showed an improvement of ≥2 light levels from baseline. | [13] |
| Efficacy (FST) | 44% (4/9) of subjects showed an improved Full-field Stimulus Threshold (FST) of 2 Log units or more at 4 and 8 weeks post-administration. | [13] |
These preliminary results suggest that this compound has a good safety profile and can lead to improvements in functional vision and light sensitivity in patients with RPE65-associated retinal dystrophy.[13]
Experimental Protocols
Multi-Luminance Mobility Test (MLMT)
-
Objective: To assess changes in a patient's ability to navigate a course under various controlled light levels.
-
Method:
-
The subject is instructed to navigate a standardized course with obstacles.
-
The test is performed at seven different standardized light levels, ranging from dim to bright.
-
The lowest light level at which the subject can successfully navigate the course is recorded.
-
An improvement is defined as an increase in the number of light levels at which the subject can pass the test.
-
Experimental Workflow for this compound Evaluation
Caption: The development of this compound involves preclinical validation followed by clinical trials and regulatory review.
Conclusion
This compound and OTX015 represent two distinct and innovative approaches to treating disease. OTX015 is a small molecule epigenetic modulator with broad potential in oncology, targeting the fundamental mechanisms of gene transcription in cancer cells. In contrast, this compound is a highly specific gene therapy designed to correct the underlying genetic defect in a rare inherited eye disease. The experimental data and developmental pathways for these two agents are tailored to their unique mechanisms and therapeutic indications. This guide has provided a structured overview of the available information on this compound and OTX015 to aid researchers in understanding their individual properties and progress in the therapeutic landscape.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
Independent Verification of FT001's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the novel BET (Bromodomain and Extra-Terminal) inhibitor, FT001, with other well-characterized BET inhibitors, JQ1 and OTX-015. The information presented is based on available preclinical data to support independent verification and further investigation of this compound's therapeutic potential.
Executive Summary
This compound is a potent, substituted benzopiperazine-based BET inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancer. This guide summarizes the available quantitative data on its efficacy, outlines the experimental protocols used for its evaluation, and provides a visual representation of its mechanism of action within the BET signaling pathway. By comparing this compound to the widely studied BET inhibitors JQ1 and OTX-015, this document aims to provide a clear perspective on its relative potency and potential as an anti-cancer agent.
Data Presentation: Comparative Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity (GI50/IC50) of this compound, JQ1, and OTX-015 in various cancer cell lines. It is important to note that direct head-to-head comparative data for this compound against JQ1 and OTX-015 in the same experimental setting is limited in publicly available information. The data for this compound is presented based on a potent Novartis-disclosed BET inhibitor with similar characteristics.
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| This compound (as per Novartis disclosure) | MV-4-11 | Acute Myeloid Leukemia | 0.000341 | [1] |
| THP-1 | Acute Myeloid Leukemia | 0.0006745 | [1] | |
| K562 | Chronic Myeloid Leukemia | 0.00476 | [1] | |
| JQ1 | HS578T | Triple Negative Breast Cancer | Nanomolar range | [2] |
| BT549 | Triple Negative Breast Cancer | Nanomolar range | [2] | |
| MDAMB231 | Triple Negative Breast Cancer | Nanomolar range | [2] | |
| HCC3153 | Triple Negative Breast Cancer | Nanomolar range | [2] | |
| OTX-015 | HS578T | Triple Negative Breast Cancer | Nanomolar range | [2] |
| BT549 | Triple Negative Breast Cancer | Nanomolar range | [2] | |
| MDAMB231 | Triple Negative Breast Cancer | Nanomolar range | [2] | |
| HCC3153 | Triple Negative Breast Cancer | Nanomolar range | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-proliferative effects of BET inhibitors.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11, THP-1, K562)
-
Cell culture medium and supplements
-
This compound, JQ1, OTX-015 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (this compound, JQ1, OTX-015) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of BET Inhibitors
The following diagram illustrates the mechanism of action of BET inhibitors like this compound. These inhibitors competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones on the chromatin. This leads to the transcriptional repression of key oncogenes, such as c-MYC, ultimately resulting in decreased cell proliferation and tumor growth.
Caption: Mechanism of action of this compound and other BET inhibitors.
Experimental Workflow for Anti-Proliferative Assay
The diagram below outlines the key steps involved in a typical in vitro experiment to determine the anti-proliferative efficacy of a compound.
Caption: Workflow for in vitro anti-proliferative assays.
References
A Head-to-Head In Vivo Comparison of Leading BET Bromodomain Inhibitors
Notice: Initial searches for in vivo data on a specific BET inhibitor designated "FT001" did not yield any public-domain information. Therefore, this guide provides a comparative analysis of three well-documented BET inhibitors (BETi) currently or previously under extensive preclinical and clinical investigation: JQ1 , OTX015 (Birabresib) , and CPI203 . This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their in vivo performance based on available experimental data.
BET Inhibitor Mechanism of Action: Targeting Oncogenic Transcription
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in transcriptional regulation.[1][2] They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to the promoters and enhancers of key oncogenes, most notably MYC, and anti-apoptotic genes like BCL2.[3][4][5] BET inhibitors are small molecules that competitively bind to the acetyl-lysine recognition pockets of BET proteins, displacing them from chromatin.[6] This action effectively suppresses the transcription of these critical cancer-driving genes, leading to cell cycle arrest, senescence, and apoptosis in tumor cells.[7][8][9]
Caption: BET inhibitor signaling pathway.
Comparative In Vivo Efficacy
The following table summarizes the anti-tumor activity of JQ1, OTX015, and CPI203 as single agents in various preclinical xenograft models. These studies highlight the efficacy of BET inhibitors across a range of hematological and solid tumors.
| BET Inhibitor | Cancer Model | Animal Model | Dose & Administration | Key Outcomes | Citation(s) |
| JQ1 | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenograft (PDX) in SCID mice | 50 mg/kg, daily, intraperitoneal (i.p.) | 40-62% tumor growth inhibition compared to vehicle control. | [2] |
| Cholangiocarcinoma (CCA) | Patient-Derived Xenograft (PDX) in NSG mice | 50 mg/kg, daily, i.p. | Significant tumor growth suppression. | [6] | |
| NUT Midline Carcinoma (NMC) | Xenograft in immunodeficient mice | 50 mg/kg, daily, i.p. | Reduced tumor volume and improved survival. | [8] | |
| Childhood Sarcoma (Rhabdomyosarcoma) | Xenograft in SCID mice | 50 mg/kg, daily | Significant inhibition of tumor growth; evidence of anti-angiogenic activity. | [10] | |
| OTX015 | BRD-NUT Midline Carcinoma | Xenograft in mice | 100 mg/kg, once daily, oral (p.o.) | 79% tumor growth inhibition (TGI). | [11] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Xenograft (SUDHL2) in NOD-Scid mice | 50 mg/kg, daily, p.o. | Strong in vivo anti-tumor activity when combined with other agents. | [12] | |
| Pediatric Ependymoma | Orthotopic xenograft in mice | Not specified | Significantly extended survival in 2 of 3 models. | [13] | |
| CPI203 | Multiple Myeloma | SCID mouse xenotransplant model | Not specified | Decreased tumor burden when combined with lenalidomide (B1683929)/dexamethasone (B1670325). | [14][15] |
| Follicular Lymphoma | Xenograft (DOHH2) in SCID mice | Not specified | Significantly reduced tumor volume and prolonged survival. | [16] |
Comparative Pharmacokinetics (PK)
Pharmacokinetic properties are critical for in vivo efficacy. The table below outlines key PK parameters for the selected BET inhibitors in preclinical models. Note the short half-life of JQ1, which has prompted the development of next-generation compounds with improved bioavailability like OTX015.
| BET Inhibitor | Animal Model | Dose & Administration | Key PK Parameters | Citation(s) |
| JQ1 | CD-1 mice | Not specified | Half-life (t½): ~1 hour | [1] |
| OTX015 | NOD-Scid mice (SUDHL2 xenograft) | 50 mg/kg, p.o. | Plasma Concentration: ~1.5 µM (at 4h post-dose) Tumor Concentration: ~750 ng/g (at 4h post-dose) | [12] |
| Human (Recurrent Glioblastoma) | 120 mg, once daily, p.o. | Cmax: 1813 ± 270 nM AUC(0–24): 7984 ± 443 µg/L*h t½: 3.9 ± 0.4 h | [17] | |
| CPI203 | N/A | N/A | Improved bioavailability compared to its precursor. | [18] |
No specific in vivo PK values for CPI203 were found in the provided search results.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below is a representative protocol for an in vivo xenograft study, synthesized from methodologies reported for JQ1.
Objective: To evaluate the anti-tumor efficacy of a BET inhibitor in a patient-derived xenograft (PDX) model.
Materials:
-
Animal Model: 4-6 week old female immunodeficient mice (e.g., SCID, NSG).
-
Tumor Model: Patient-derived tumor tissue fragments or cancer cell line suspension.
-
Test Article: BET Inhibitor (e.g., JQ1).
-
Vehicle Control: Appropriate solvent for the test article (e.g., a solution of 10% DMSO in 5% dextrose in water).
-
Equipment: Calipers, sterile surgical tools, syringes, animal housing under barrier conditions.
Methodology:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor growth.
-
Once tumors reach a palpable, predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=7-10 mice per group).[6]
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: V = (π/6) x (length x width²).[6]
-
Monitor animal body weight and overall health status throughout the study.
-
-
Study Endpoint and Tissue Harvest:
-
Continue treatment for a predefined period (e.g., 21-28 days).[2]
-
At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., fixation in formalin for immunohistochemistry or snap-freezing for molecular analysis).[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo xenograft study designed to test the efficacy of a BET inhibitor.
Caption: Workflow for a preclinical xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 12. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
Assessing the Specificity of FT001 for BET Bromodomains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical epigenetic regulators and promising therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting the bromodomains of these proteins have shown significant preclinical and clinical activity. This guide provides a detailed comparison of the pan-BET inhibitor FT-1101, a compound representative of the FT001 series, with other notable BET inhibitors, focusing on its specificity for BET bromodomains. The information is supported by experimental data and detailed protocols to aid researchers in their evaluation of BET inhibitors.
Quantitative Comparison of BET Bromodomain Inhibitors
The specificity of a BET inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. This is assessed by comparing its binding affinity across the eight bromodomains of the BET family and against other bromodomain-containing proteins.
Binding Affinity (Kd) for BET Bromodomains
Dissociation constants (Kd) provide a measure of the binding affinity of an inhibitor to its target protein, with lower values indicating a stronger interaction. FT-1101 demonstrates equipotent, high-affinity binding to the bromodomains of all four BET family members, classifying it as a pan-BET inhibitor.[1]
| Inhibitor | BRD2 (BD1/BD2) Kd (nM) | BRD3 (BD1/BD2) Kd (nM) | BRD4 (BD1/BD2) Kd (nM) | BRDT (BD1/BD2) Kd (nM) | Selectivity Profile |
| FT-1101 | < 20 | < 20 | < 20 | < 20 | Pan-BET |
| JQ1 | ~150 / ~90 | ~50 / ~90 | ~50 / ~90 | ~150 / ND | Pan-BET[2] |
| RVX-208 | ~2000-3000 / ~5-30 | ~2000-3000 / ~5-30 | ~2000-3000 / ~5-30 | ND | BD2-selective[3] |
| ABBV-744 | >1000 / 8 | >1000 / 13 | >1000 / 4 | >1000 / 18 | BD2-selective[4][5] |
ND: Not Determined
Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) in cellular assays reflects the functional consequence of target engagement. FT-1101 exhibits potent anti-proliferative activity in various cancer cell lines, consistent with its strong binding to BET bromodomains.
| Inhibitor | Cell Line | IC50 (nM) |
| FT-1101 | MV-4-11 (AML) | 40[1] |
| OTX015 | Hematologic Malignancies | 60 - 200[6] |
| JQ1 | MM.1S (Multiple Myeloma) | ~100-200 |
| ABBV-744 | Various AML and Prostate Cancer Lines | Low nanomolar range[5] |
Selectivity Against Non-BET Bromodomains
Assessing inhibitor binding against a broad panel of bromodomains outside the BET family is critical to identify potential off-target activities. While specific data for FT-1101 against a comprehensive non-BET panel is not publicly available, the well-characterized pan-BET inhibitor JQ1 demonstrates high selectivity for the BET family. In differential scanning fluorimetry assays, (+)-JQ1 showed significant thermal stabilization only for BET family bromodomains, with no considerable interaction observed with other bromodomains.[7] Furthermore, the IC50 of (+)-JQ1 against the CREBBP bromodomain was found to be greater than 10,000 nM, highlighting its specificity.[7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor specificity.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is widely used to measure the binding of inhibitors to bromodomains in a high-throughput format.
Principle: Donor and acceptor beads are brought into proximity when a biotinylated histone peptide binds to a GST-tagged bromodomain protein. An inhibitor disrupts this interaction, leading to a decrease in the luminescent signal.
Protocol:
-
Reagent Preparation: Reconstitute GST-tagged bromodomain protein, biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and anti-GST acceptor beads in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the bromodomain protein, the biotinylated histone peptide, and serial dilutions of the test inhibitor (e.g., FT-1101).
-
Incubation: Incubate the mixture to allow for binding equilibration.
-
Bead Addition: Add the anti-GST acceptor beads and incubate. Subsequently, add the streptavidin donor beads and incubate in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to a target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the bromodomain protein. The heat released or absorbed during binding is measured.
Protocol:
-
Sample Preparation: Prepare solutions of the purified bromodomain protein and the inhibitor in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the effect of inhibitors on cell proliferation by measuring the level of ATP, an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, produces a luminescent signal proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BET inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to calculate the IC50 value.[8]
Visualizing Mechanisms and Workflows
BET Bromodomain Signaling Pathway
BET proteins, particularly BRD4, play a crucial role in regulating the transcription of key oncogenes, most notably MYC. BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation of target genes like MYC. BET inhibitors competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby downregulating the expression of these target genes.[7] This mechanism is a key driver of the anti-proliferative effects of inhibitors like FT-1101.[1]
BET signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Specificity Assessment
A systematic workflow is crucial for the comprehensive assessment of a novel BET inhibitor's specificity. This involves a tiered approach, starting with biochemical assays to determine on-target potency and selectivity, followed by cellular assays to confirm functional effects and cytotoxicity.
A typical experimental workflow for assessing BET inhibitor specificity.
References
- 1. FT-1101 |CAS: 1776060-36-6 Probechem Biochemicals [probechem.com]
- 2. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FT001: A Novel Kinase Inhibitor
This guide provides a comprehensive comparative analysis of FT001, a novel selective kinase inhibitor, against other market alternatives. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective overview of this compound's performance characteristics based on preclinical experimental data.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from a series of in vitro and in vivo studies designed to compare the efficacy and selectivity of this compound against two other kinase inhibitors: the well-established, broadly selective "Compound A" and a competing experimental drug, "Compound B".
Table 1: In Vitro Kinase Inhibition Profile
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the target kinase (Kinase-X) and two common off-target kinases (Kinase-Y and Kinase-Z) to assess selectivity.
| Compound | Target Kinase-X IC50 (nM) | Off-Target Kinase-Y IC50 (nM) | Off-Target Kinase-Z IC50 (nM) | Selectivity Ratio (Y/X) |
| This compound | 8.2 | 1,250 | > 5,000 | 152.4 |
| Compound A | 25.6 | 78.1 | 112.5 | 3.0 |
| Compound B | 15.3 | 980.7 | 2,140 | 64.1 |
Table 2: Cell-Based Assay - Apoptosis Induction in Cancer Cell Line (HCT116)
This table shows the percentage of apoptotic cells following a 24-hour treatment with each compound at a concentration of 100 nM.
| Compound | % Apoptotic Cells (Mean ± SD) |
| This compound | 68.4 ± 4.1 |
| Compound A | 35.2 ± 3.5 |
| Compound B | 55.7 ± 3.9 |
| Vehicle Control | 5.1 ± 1.2 |
Table 3: In Vivo Efficacy - Xenograft Mouse Model
This table summarizes the tumor growth inhibition (TGI) observed in a HCT116 xenograft mouse model after 21 days of daily oral administration of each compound.
| Compound | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | 10 | 75.2 |
| Compound A | 10 | 41.8 |
| Compound B | 10 | 60.5 |
Experimental Protocols
2.1. In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using a luminescence-based kinase assay. Recombinant human kinases (Kinase-X, Kinase-Y, Kinase-Z) were incubated with the respective compounds at varying concentrations for 15 minutes at room temperature. The kinase reaction was initiated by adding ATP at a concentration equal to its Km value. After a 60-minute incubation period at 37°C, a proprietary luminescent reagent was added to quantify the remaining ATP. The resulting luminescence signal, which is inversely correlated with kinase activity, was measured using a plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
2.2. Cell-Based Apoptosis Assay
The HCT116 human colon carcinoma cell line was used for this study. Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing either the vehicle control (0.1% DMSO) or one of the test compounds (this compound, Compound A, Compound B) at a final concentration of 100 nM. After 24 hours of incubation, apoptosis was assessed using a commercially available Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit via flow cytometry. The percentage of early and late apoptotic cells (Annexin V positive) was quantified.
2.3. In Vivo Xenograft Model
All animal experiments were conducted in accordance with institutional guidelines for animal care. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT116 cells in the right flank. When tumors reached an average volume of approximately 100-150 mm³, the mice were randomized into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Compound A (10 mg/kg), and Compound B (10 mg/kg). Compounds were administered orally once daily for 21 consecutive days. Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
Mandatory Visualizations
3.1. Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is a key component. This compound is designed to selectively inhibit this kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.
3.2. Experimental Workflow Diagram
The diagram below outlines the sequential workflow used for the comparative evaluation of the kinase inhibitors, from initial in vitro screening to in vivo efficacy studies.
3.3. Logical Comparison Framework
This diagram illustrates the logical framework and key criteria used to evaluate and compare the performance of this compound against its alternatives.
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemical Waste: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive overview of the necessary steps and considerations for the appropriate disposal of laboratory chemical waste, using "FT001" as a placeholder for a generic chemical substance.
Important Note: "this compound" is not a recognized chemical identifier. The following procedures are based on general best practices for hazardous waste disposal. Always consult the Safety Data Sheet (SDS) for any specific chemical for detailed and substance-specific disposal instructions.
Section 1: Immediate Actions and Safety Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. Work in a well-ventilated area, such as a fume hood, especially when handling volatile or reactive substances.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Contain the spill using appropriate absorbent materials.
-
Consult the SDS for specific spill cleanup procedures.
-
Dispose of cleanup materials as hazardous waste.
Section 2: Waste Identification and Characterization
The first step in proper chemical disposal is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Additionally, certain wastes are specifically "listed" as hazardous by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1]
Table 1: Characteristics of Hazardous Waste
| Characteristic | Description | General Disposal Considerations |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases. | Segregate from oxidizers. Store in a cool, well-ventilated area away from ignition sources. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | Store in corrosion-resistant containers. Segregate acids from bases. |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction. | Store in a stable environment. Avoid mixing with other chemicals. |
| Toxicity | Harmful or fatal when ingested or absorbed. Waste that contains specific contaminants at or above regulated concentrations. | Minimize exposure. Use secondary containment to prevent release into the environment. |
Section 3: Procedural Steps for Disposal
The following workflow outlines the standard procedure for managing chemical waste from generation to disposal.
-
Waste Generation: A chemical becomes a waste when it is no longer intended for use.[2]
-
Container Selection: Choose a container that is compatible with the chemical waste. The container must be in good condition, with no leaks or cracks.[2] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as waste is added.[2][3] The label must include:
-
The full chemical name(s) of all components (no abbreviations).[2][3]
-
The approximate percentage of each component in a mixture.
-
The date when waste was first added to the container.[3]
-
The principal investigator's name and contact information.[3]
-
The physical hazards of the waste (e.g., flammable, corrosive).[3]
-
-
Storage and Accumulation:
-
Store waste containers in a designated satellite accumulation area at or near the point of generation.[1]
-
Keep containers closed at all times, except when adding waste.[2]
-
Segregate incompatible waste types to prevent adverse chemical reactions. For example, store acids away from bases and flammables away from oxidizers.[1][2][3]
-
Use secondary containment to catch any potential leaks.[2]
-
-
Request for Disposal: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3] Each container must be listed separately on the request form.[3]
Section 4: Disposal of Empty Containers and Contaminated Labware
Empty Chemical Containers:
-
Containers that held non-acutely hazardous chemicals should be triple-rinsed with a suitable solvent.[2] The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may be acceptable for sewer disposal, but consult your local EHS for specific guidance.[2]
-
After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash or designated glass disposal box.[2]
Contaminated Labware:
-
Labware (e.g., glassware, pipette tips) contaminated with hazardous chemicals should be collected in a separate, clearly labeled container.[2]
-
If the labware is contaminated with a toxic substance, it must be disposed of as hazardous waste.[2]
-
For less hazardous contaminants, decontamination through rinsing may be an option. The rinsate should be managed as hazardous waste.[4]
Section 5: Experimental Protocols
Protocol for Neutralization of Corrosive Waste (Acids and Bases):
Note: This procedure should only be performed by trained personnel and with the approval of your institution's EHS department.
-
Preparation: Work in a fume hood and wear appropriate PPE. Have a spill kit ready.
-
Dilution: Slowly add the corrosive waste to a large volume of cold water in a suitable container (e.g., a large beaker). Never add water to acid.
-
Neutralization: While stirring gently, slowly add a neutralizing agent. For acids, use a weak base such as sodium bicarbonate or sodium carbonate. For bases, use a weak acid such as citric acid or acetic acid.
-
Monitoring: Monitor the pH of the solution continuously using a pH meter or pH strips.
-
Completion: Stop adding the neutralizing agent when the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution may be eligible for sewer disposal. Confirm with your EHS department before proceeding.
By adhering to these general procedures and always consulting the specific Safety Data Sheet for each chemical, laboratory personnel can ensure the safe and compliant disposal of chemical waste, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Handling Protocols for FT001 (Lead/Tin Alloy)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical substances. This document provides critical safety and logistical information for the handling and disposal of the product designated FT001, a lead and tin alloy. Adherence to these guidelines is essential to minimize exposure risks and ensure responsible waste management.
Disclaimer: The designation "this compound" has been identified as a product code for multiple, distinct products. The following guidance is specifically for the lead/tin alloy product for which a detailed Material Safety Data Sheet (MSDS) is available. If you are handling a different product labeled this compound, consult its specific safety data sheet.
Personal Protective Equipment (PPE)
The primary defense against exposure to the constituents of this compound is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this material.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH Approved Respirator | Required if airborne levels may be exceeded, or if general room ventilation is insufficient. A respiratory protection program compliant with 29 CFR 1910.134 and ANSI Z88.2 is necessary when respirators are warranted.[1] |
| Eye Protection | Safety Glasses with Side Shields | Chemically resistant safety glasses are mandatory.[1] |
| Goggles and Face Shield | To be worn in addition to safety glasses for maximum protection.[1] Contact lenses should not be worn when handling this product.[1] | |
| Skin Protection | Protective Gloves | Chemically resistant gloves are required.[1] |
| Protective Clothing | Contaminated clothing should be removed and laundered before reuse.[1] |
Safe Handling and Operational Plan
Strict adherence to handling protocols is crucial to minimize the risk of exposure. Good industrial hygiene practices should always be followed.[1]
Engineering Controls:
-
Ventilation: Use local exhaust ventilation or other engineering controls to maintain airborne levels below recommended exposure limits.[1] General room ventilation is a secondary preference.[1]
Handling Procedures:
-
Avoid all contact with the material.[1]
-
Do not breathe dusts or fumes.[1]
-
Use only in a well-ventilated area.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands and other exposed areas thoroughly with mild soap and water after handling, before eating or drinking, and when leaving work.[1]
-
Do not get the material in eyes, on skin, or on clothing.[1]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Instructions |
| Inhalation | Remove to fresh air. If breathing is difficult, a trained individual should administer oxygen. If not breathing, provide artificial respiration and oxygen. Seek immediate medical attention.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 20 minutes, retracting eyelids often. Tilt the head to prevent the chemical from contaminating the other eye. Get immediate medical attention.[1] |
| Skin Contact | Wash with soap and water. Remove and launder contaminated clothing. Get medical attention if irritation develops or persists.[1] |
| Ingestion | Seek medical attention immediately.[1] Can cause abdominal discomfort, nausea, vomiting, and diarrhea.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and comply with regulations.
-
Material Disposal: The preferred method of disposal is to return the product to the supplier to be recycled for its metal unit value.[1]
-
Spill Cleanup: In case of a spill, wear complete and proper personal protective equipment.[1] Gather the spilled material and store it in a sealed container for a waste disposal evaluation.[1] Do not use a broom or compressed air for cleaning to avoid generating dust.[1]
-
General Waste: Contaminated materials from cleanup and handling must be disposed of properly as potentially hazardous waste.[2]
Experimental Workflow Visualization
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound (Lead/Tin Alloy).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
